Cedrol
描述
This compound has been reported in Mappianthus iodoides, Basella alba, and other organisms with data available.
a cyclic terpenoid from cedarwood oil; 8-epithis compound is an epime
Structure
2D Structure
属性
IUPAC Name |
(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-OGMFBOKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041269 | |
| Record name | (+)-Cedrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow green solid; Sweet fruity cedar-like aroma | |
| Record name | (+)-Cedrol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2008/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
286 °C | |
| Record name | Cedrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzyl benzoate, slightly soluble in glycol and mineral oil, Soluble in 11 parts of 95% alcohol, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Cedrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (+)-Cedrol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2008/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9479 g/cu cm at 90 °C | |
| Record name | Cedrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from dilute methanol, Colorless crystals | |
CAS No. |
77-53-2 | |
| Record name | (+)-Cedrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cedrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cedrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cedrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Cedrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZM9703BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cedrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86 °C | |
| Record name | Cedrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What are the natural sources of cedrol
An In-Depth Technical Guide to the Natural Sources of Cedrol
Introduction
This compound (C₁₅H₂₆O) is a naturally occurring, tricyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma.[1] It is a significant component in the essential oils of various coniferous trees and is utilized extensively in the fragrance industry as a fixative and an aromatic ingredient.[1][2] Beyond its olfactory properties, this compound has garnered scientific interest for its diverse pharmacological activities, including antiseptic, anti-inflammatory, sedative, and anxiolytic effects.[3][4][5] This technical guide provides a comprehensive overview of the primary natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic and biological signaling pathways.
Primary Natural Sources of this compound
This compound is predominantly found in the essential oils of conifers, particularly within the Cupressaceae family. The genera Juniperus (juniper) and Cupressus (cypress) are the most significant natural sources.[2][3][4]
-
Juniperus virginiana (Eastern Red Cedar): Native to eastern North America, this species is a principal source for commercial cedarwood oil.[2][6] The essential oil extracted from its wood is rich in this compound.[5][7]
-
Cupressus funebris (Chinese Weeping Cypress): This species is the traditional botanical source for Chinese cedarwood oil.[8][9][10] The this compound content can be particularly high in the wood of this tree.[11]
-
Juniperus mexicana (Texas Cedar): The essential oil derived from this species, often referred to as Texas cedarwood oil, is another major commercial source of this compound.[3][4][12]
-
Other Sources: this compound has also been identified in other plants, including Origanum onites (a relative of oregano) and Euphorbia fischeriana.[4][12][13] While commercial Chinese cedarwood oil is officially derived from Cupressus funebris, studies suggest that due to variations in supply, woods from other Cupressaceae species, such as Juniperus chinensis and Platycladus orientalis, may also be utilized in its production.[9][14]
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly depending on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction method employed. The following table summarizes reported this compound concentrations in the essential oils of its primary sources.
| Natural Source | Plant Part | This compound Concentration (%) | References |
| Juniperus virginiana (Virginia Cedarwood) | Wood | 15.8 - 32% | [4][5][12] |
| Wood | 15 - 20% | [2] | |
| Wood | 3 - 14% | [15] | |
| Juniperus mexicana (Texas Cedarwood) | Wood | ~19% | [4][12] |
| Wood | up to 20% | [15] | |
| Cupressus funebris (Chinese Cedarwood) | Wood | 1.7 - 23.4% | [9][14] |
| Wood | 7.6% | [10] | |
| Trunk | 38.0% | [11] | |
| Branches | 14.6% | [11] | |
| Bark | 9.7% | [11] | |
| Juniperus seravschanica | Cones | 16.8% | [16] |
Experimental Protocols
Extraction Methodologies
The extraction of this compound from its natural sources is primarily achieved through the isolation of essential oils, followed by purification steps if high-purity this compound is desired.
4.1.1 Steam Distillation
This is the most common method for extracting cedarwood oil.
-
Principle: Steam is passed through the raw plant material (typically wood shavings or chips). The steam volatilizes the aromatic compounds, including this compound. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated from the hydrosol.
-
Protocol Outline:
-
Preparation: The heartwood of the source species (e.g., Juniperus virginiana) is mechanically chipped or ground into shavings to increase the surface area.[6]
-
Distillation: The wood shavings are packed into a still. Low-pressure steam is introduced, and the temperature and pressure are carefully controlled to optimize the extraction of sesquiterpenes.
-
Condensation: The vapor mixture is passed through a condenser to cool it back into a liquid state.
-
Separation: The condensate is collected in a separator, where the less dense essential oil naturally separates from the water layer. The oil is then decanted.
-
4.1.2 Supercritical Fluid Extraction (SFE)
An alternative method that can yield extracts with a different chemical profile.
-
Principle: Supercritical carbon dioxide (CO₂) is used as a solvent. Under supercritical conditions (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is a non-toxic, non-flammable, and environmentally benign solvent.
-
Protocol Outline:
-
Preparation: Air-dried and powdered plant material is placed into an extraction vessel.
-
Extraction: Liquid CO₂ is pumped to a high pressure, heated to a supercritical state, and then passed through the extraction vessel.
-
Separation: The this compound-rich CO₂ is depressurized in a separator. The drop in pressure reduces the solvating power of the CO₂, causing the this compound and other extracted compounds to precipitate out for collection. The CO₂ can then be recycled.
-
Optimization: A study noted that extractions at 100°C yielded a lower this compound/cedrene ratio compared to extractions at 25°C, indicating that temperature is a critical parameter for optimizing this compound yield.[17]
-
4.1.3 Fractional Distillation and Crystallization for High-Purity this compound
To obtain pure, solid this compound, the raw essential oil undergoes further purification.
-
Principle: This method separates compounds based on their different boiling points. Since this compound has a relatively high boiling point (273 °C), it can be separated from more volatile components. Subsequent cooling allows the this compound to crystallize.
-
Protocol Outline:
-
Vacuum Distillation: The crude cedarwood oil is heated under vacuum. The vacuum lowers the boiling points of the components, preventing thermal degradation. Lighter fractions are distilled off first.[18]
-
Enrichment: Distillation is continued until the remaining fraction is significantly enriched in this compound (e.g., ≥60%).[18]
-
Crystallization: The enriched fraction is allowed to cool slowly. As the temperature drops, the solubility of this compound decreases, and it begins to form crystals.
-
Separation: The solid this compound crystals are separated from the remaining liquid oil via centrifugation.
-
Recrystallization: For higher purity, the collected crystals can be dissolved in a minimal amount of a suitable solvent and then recrystallized to remove any occluded impurities.[18]
-
Quantification Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including this compound.
-
Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Protocol Outline:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol). An internal standard may be added for precise quantification.
-
GC Separation: A small volume of the diluted sample is injected into the GC. A typical column for essential oil analysis is a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to elute compounds with a wide range of boiling points.
-
MS Detection: As compounds elute from the GC column, they are fragmented and detected by the MS.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. This compound is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[17]
-
Biosynthesis and Biological Activity
Biosynthetic Pathway
This compound, as a sesquiterpenoid, is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The MEP pathway, occurring in plastids, is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids, while the cytosolic MVA pathway typically produces sesquiterpenes and triterpenes. The key precursor for all sesquiterpenes is Farnesyl pyrophosphate (FPP).
A specific enzyme, a sesquiterpene synthase (also called a cyclase), catalyzes the conversion of the linear FPP molecule into the complex tricyclic structure of this compound. For instance, an epi-cedrol synthase has been isolated from Artemisia annua that converts FPP into epi-cedrol.[19] The biosynthesis involves a series of complex carbocation-mediated cyclizations and rearrangements.
Caption: Generalized biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow: Extraction to Analysis
The overall process from raw plant material to quantitative analysis of this compound follows a logical workflow.
Caption: Experimental workflow for this compound extraction, purification, and analysis.
Pharmacological Signaling Pathways
Anxiolytic and Sedative Effects
Research indicates that this compound exerts its anxiolytic (anxiety-reducing) effects by modulating neurotransmitter systems and the hypothalamic-pituitary-adrenal (HPA) axis. Inhalation of this compound has been shown to increase parasympathetic activity, leading to a decrease in heart rate and blood pressure.[5] It acts on the central nervous system to increase levels of serotonin while decreasing levels of dopamine and norepinephrine, a neurochemical profile associated with reduced anxiety.[5]
Caption: Proposed signaling pathway for the anxiolytic effects of this compound.
Innate Immunomodulatory Activity
This compound has also been identified as a novel modulator of neutrophil activity. Studies have shown that this compound can induce intracellular calcium (Ca²⁺) mobilization in human neutrophils.[16][20] Pre-treatment with this compound can desensitize neutrophils to subsequent stimulation by other agonists, thereby inhibiting functions like chemotaxis (cell movement towards a chemical stimulus). This suggests a potential anti-inflammatory role by modulating the initial stages of the innate immune response.[16]
Caption: Signaling pathway for the immunomodulatory effects of this compound on neutrophils.
Conclusion
This compound is a valuable natural sesquiterpenoid primarily sourced from the wood of coniferous trees, especially Juniperus virginiana and Cupressus funebris. Its concentration in essential oils is highly variable, necessitating robust extraction and analytical methods, such as steam distillation and GC-MS, for quality control. Beyond its traditional use in perfumery, this compound exhibits significant, well-documented pharmacological properties, including sedative and immunomodulatory effects. The ongoing elucidation of its biosynthetic and biological signaling pathways presents opportunities for its application in drug development and therapeutics, warranting further investigation into its mechanisms of action and potential clinical uses.
References
- 1. This compound → Area [lifestyle.sustainability-directory.com]
- 2. This compound Crystals (77-53-2) — Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. This compound | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. essenceofthyme.com [essenceofthyme.com]
- 6. Juniperus virginiana - Wikipedia [en.wikipedia.org]
- 7. The Uses of Juniperus Virginiana: A Magnificent Tree | Tree Squad [treesquad.com]
- 8. ScenTree - Cedarwood China oil (CAS N° 85085-29-6 // 1159574-01-2) [scentree.co]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 12. Showing Compound this compound (FDB014697) - FooDB [foodb.ca]
- 13. Characterization of a Sesquiterpene Synthase Catalyzing Formation of this compound and Two Diastereoisomers of Tricho-Acorenol from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ecommons.cornell.edu [ecommons.cornell.edu]
- 16. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN104230668A - Method for extracting cedrene and this compound from cedar oil - Google Patents [patents.google.com]
- 19. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Biological Activity of (+)-Cedrol: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
(+)-Cedrol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of the (+)-cedrol isomer, with a focus on its anticancer, immunomodulatory, and antifungal effects. This document summarizes key quantitative data, details established experimental protocols for assessing its bioactivity, and visualizes the known signaling pathways affected by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of (+)-cedrol.
Quantitative Bioactivity Data of (+)-Cedrol
The biological efficacy of (+)-cedrol has been quantified across various studies, primarily focusing on its cytotoxic effects against cancer cell lines and its inhibitory activity against fungal pathogens. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values.
Table 1: Anticancer Activity of (+)-Cedrol
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Exposure Time (h) | Citation |
| HT-29 | Colorectal Carcinoma | 138.91 | 48 | [1] |
| HT-29 | Colon Cancer | 185.50 (GI50) | 48 | [2] |
| CT-26 | Colorectal Carcinoma | 92.46 | 48 | [1] |
| K562 | Leukemia | 179.5 (GI50) | 48 | [2] |
| A549 | Lung Cancer | 31.88 | 24 | [1] |
| A549 | Lung Cancer | 14.53 | 48 | [1] |
| A549 | Lung Cancer | 5.04 | 72 | [1] |
| C32 | Amelanotic Melanoma | 199.49 | 48 | [1] |
| ACHN | Renal Adenocarcinoma | 184.65 | 48 | [1] |
| U87 | Glioblastoma | 77.17 | 48 | [1] |
| T98G | Glioblastoma | 141.88 | 48 | [1] |
| HepG2 | Hepatocellular Carcinoma | 41.5 (µg/mL) | 48 | [3] |
Table 2: Antifungal Activity of (+)-Cedrol
| Fungal Species | IC50 (µg/mL) | Comparison | Citation |
| Phellinus noxius | 15.7 | More potent than Triflumizole (IC50 = 32.1 µg/mL) | [4][5] |
Table 3: Immunomodulatory Activity of (+)-Cedrol
| Assay | Cell Type | Concentration | Effect | Citation |
| Intracellular Ca²⁺ Mobilization | Human Neutrophils | 25 µM | Induced Ca²⁺ influx | [6] |
| Chemotaxis Inhibition | Human Neutrophils | Pretreatment with (+)-cedrol | Inhibited neutrophil chemotaxis towards N-formyl peptide | [7][8] |
| Cytotoxicity | HL60 Cells | 25 and 50 µM | Little cytotoxicity after 30 or 90 min | [8] |
Experimental Protocols
This section details standardized methodologies for evaluating the key biological activities of (+)-cedrol.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (+)-cedrol (typically in a serum-free medium to avoid interference) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.[13]
Principle: The membrane-permeable Fura-2 AM enters the cell, where it is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm (Ca²⁺-free) to ~340 nm (Ca²⁺-bound) upon binding to calcium, while its emission maximum remains around 505 nm. The ratio of fluorescence intensities at these two excitation wavelengths provides a measure of [Ca²⁺]i.[14][15]
Protocol:
-
Cell Preparation: Harvest cells (e.g., human neutrophils or HL60 cells) and resuspend them in a suitable buffer (e.g., HEPES-buffered saline).[7][13]
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark. An anion transport inhibitor like probenecid may be added to prevent dye leakage.[14]
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Measurement: Resuspend the loaded cells in the buffer and place them in a fluorometer cuvette or a 96-well black plate.[13]
-
Stimulation: Establish a baseline fluorescence reading. Add (+)-cedrol or a control agonist (e.g., fMLF for neutrophils) and record the fluorescence emission at 505 nm while alternating the excitation wavelengths between 340 nm and 380 nm.[6]
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The change in this ratio reflects the change in intracellular calcium concentration.[13]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for studying the effects of (+)-cedrol on signaling pathways like PI3K/Akt/mTOR and NF-κB.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p65). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).
Protocol:
-
Cell Lysis: Treat cells with (+)-cedrol for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[17]
-
SDS-PAGE: Denature the protein samples by heating with Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-p-Akt) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the activation state of the signaling pathway.[18] For NF-κB activation, nuclear and cytoplasmic fractions can be isolated to analyze the translocation of the p65 subunit.[2]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[19]
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that inhibits a certain percentage of fungal growth (e.g., ≥50% for azoles) compared to a drug-free control after a specified incubation period.[19][20]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Phellinus noxius) from a fresh culture.
-
Drug Dilution: Prepare a series of twofold dilutions of (+)-cedrol in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 27 ± 2°C for P. noxius) for a defined period (e.g., 24-72 hours, depending on the organism).[4][20]
-
MIC Determination: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density with a microplate reader. The MIC is the lowest concentration showing significant growth inhibition.[19]
Signaling Pathways and Mechanisms of Action
(+)-Cedrol exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Signaling Pathways
In cancer cells, (+)-cedrol has been shown to inhibit critical pro-survival signaling cascades and induce apoptosis through both intrinsic and extrinsic pathways.[6][21] It destabilizes plasma membrane lipid rafts, which can disrupt signaling platforms.[5]
Caption: Anticancer mechanism of (+)-cedrol.
Antifungal Mechanism of Action
Against the fungus Phellinus noxius, (+)-cedrol induces oxidative stress, leading to mitochondrial dysfunction and apoptosis.[4][5]
Caption: Antifungal mechanism of (+)-cedrol.
Immunomodulatory Action on Neutrophils
(+)-Cedrol acts as a novel agonist for human neutrophils, inducing intracellular calcium mobilization and desensitizing the cells to subsequent stimulation by other agonists.[8][22]
Caption: Immunomodulatory effect of (+)-cedrol on neutrophils.
Conclusion and Future Directions
The data compiled in this guide demonstrate that (+)-cedrol is a bioactive natural product with significant potential as an anticancer, antifungal, and immunomodulatory agent. Its ability to target multiple signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores its therapeutic promise, particularly in oncology.[23] The detailed experimental protocols provided herein offer a standardized framework for future investigations into its mechanisms and efficacy. Further research is warranted to explore the specific molecular targets of (+)-cedrol, particularly its receptor(s) on immune cells, and to evaluate its in vivo efficacy and safety in preclinical animal models. The development of (+)-cedrol derivatives may also lead to compounds with enhanced potency and selectivity, paving the way for novel therapeutic strategies.
References
- 1. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activity of this compound from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hellobio.com [hellobio.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Cedrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Primarily recognized for its characteristic woody aroma, recent research has unveiled its potential as a therapeutic agent with notable anticancer, anti-inflammatory, and neuro-modulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of this compound, with a focus on its anticancer and anti-inflammatory actions. The information is curated to support researchers, scientists, and professionals in the field of drug development.
Anticancer Mechanisms of Action
This compound has demonstrated significant anticancer activity across various cancer cell lines, including colorectal, lung, and glioblastoma.[6][7][8] Its primary mechanisms involve the induction of cell cycle arrest and apoptosis, modulation of key signaling pathways, and destabilization of plasma membrane lipid rafts.[3][6][9]
Induction of Apoptosis and Cell Cycle Arrest
This compound effectively inhibits cancer cell proliferation by inducing apoptosis through both the extrinsic and intrinsic pathways.[6] In colorectal cancer cells (HT-29 and CT-26), this compound treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[6] This is accompanied by the upregulation of key apoptotic proteins.
-
Extrinsic Pathway: this compound upregulates Fas Ligand (FasL), leading to the activation of caspase-8.[6]
-
Intrinsic (Mitochondrial) Pathway: this compound promotes the expression of the pro-apoptotic protein Bax and activates caspase-9.[6][9] In human leukemia (K562) and colon cancer (HT-29) cells, it also suppresses the anti-apoptotic proteins Bcl-2, Bcl-XL, and XIAP.[9] Both pathways converge on the activation of the executioner caspase-3, which ultimately leads to apoptotic cell death.[6][9]
Furthermore, this compound induces cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1.[6]
Modulation of Pro-Survival Signaling Pathways
This compound exerts its anticancer effects by inhibiting several critical pro-survival signaling pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR in lung cancer A549 cells, as well as in leukemia K562 and colon cancer HT-29 cells.[9][10] This inhibition disrupts downstream signaling related to cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: The phosphorylation of ERK1/2, a key component of the MAPK pathway involved in cell proliferation and survival, is dose-dependently inhibited by this compound in K562 and HT-29 cells.[9][11]
-
NF-κB Signaling Pathway: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[9][11]
Destabilization of Plasma Membrane Lipid Rafts
A novel mechanism of action for this compound involves the destabilization of lipid rafts in the plasma membrane of cancer cells.[9] By causing a redistribution of cholesterol and sphingomyelin, this compound disrupts the integrity of these microdomains, which are crucial for signal transduction.[9] This disruption leads to an increase in intracellular ceramide levels, which can act as a pro-apoptotic signal, and inhibits the activity of membrane-bound NADPH oxidase 2 (Nox2), reducing reactive oxygen species (ROS) production.[9]
Synergistic Effects and Chemo-sensitization
This compound has been shown to exhibit synergistic inhibitory effects on colorectal cancer cell growth when combined with the chemotherapeutic drug 5-fluorouracil (5-FU).[6] In glioblastoma cells, it enhances the anticancer efficacy of temozolomide (TMZ) by regulating the DNA damage response and reducing the expression of drug resistance-associated proteins like MGMT, MDR1, and CD133.[8][12]
Anti-inflammatory Mechanisms of Action
This compound possesses significant anti-inflammatory properties, which have been demonstrated in models of rheumatoid arthritis and neuroinflammation.[5][11][13]
Inhibition of Pro-inflammatory Mediators
In a model of collagen-induced arthritis, this compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11] It also suppresses the expression of cyclooxygenase-1 (COX-1) and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways in inflammatory cells:
-
JAK/STAT Pathway: this compound has been shown to selectively inhibit the phosphorylation of Janus kinase 3 (JAK3).[5] This blocks the downstream signaling cascade that leads to the secretion of pro-inflammatory cytokines. Molecular docking studies suggest that this compound forms hydrogen bonds with key residues in the active pocket of JAK3.[5]
-
MAPK/ERK and NF-κB Pathways: In lipopolysaccharide (LPS)-activated fibroblast-like synoviocytes, this compound blocks the phosphorylation of ERK/MAPK and the p65 subunit of NF-κB, thereby attenuating the inflammatory response.[11]
-
ERβ-NF-κB Signaling in Microglia: In the context of neuroinflammation associated with ischemic stroke, this compound has been found to bind to estrogen receptor β (ERβ). This interaction inhibits the activation of microglia and the production of inflammatory factors by suppressing the NF-κB signaling pathway.[13]
Quantitative Data
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 48 | 138.91 ± 17.81 | [6] |
| CT-26 | Colorectal Cancer | 48 | 92.46 ± 4.09 | [6] |
| A549 | Lung Cancer | 24 | 31.88 | [6] |
| A549 | Lung Cancer | 48 | 14.53 | [6] |
| A549 | Lung Cancer | 72 | 5.04 | [6] |
| K562 | Leukemia | 48 | 179.52 | [6] |
| Glioblastoma Cells | Glioblastoma | 48 | 77.17 - 141.88 | [6] |
| Normal Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| SVEC | Endothelial Cells | 48 | 202.19 ± 4.27 | [6] |
| MDCK | Kidney Epithelial Cells | 48 | 281.60 ± 5.17 | [6] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blotting
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[6]
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
TUNEL Assay for Apoptosis Detection
-
Cell Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anticancer signaling pathways.
Caption: this compound's anti-inflammatory signaling pathways.
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound exhibits a multi-targeted mechanism of action, particularly in the context of cancer and inflammation. Its ability to induce apoptosis and cell cycle arrest, modulate critical signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, and destabilize lipid rafts underscores its potential as a multifaceted therapeutic agent. The synergistic effects of this compound with existing chemotherapeutic drugs further highlight its promise in combination therapies. For drug development professionals, this compound represents a compelling natural compound worthy of further investigation for its potential to be developed into a novel therapeutic for various malignancies and inflammatory conditions. Future research should focus on its pharmacokinetic and pharmacodynamic properties in more advanced preclinical and clinical settings.
References
- 1. abbexa.com [abbexa.com]
- 2. guidechem.com [guidechem.com]
- 3. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Sesquiterpene Alcohol, Enhances the Anticancer Efficacy of Temozolomide in Attenuating Drug Resistance via Regulation of the DNA Damage Response and MGMT Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates acute ischemic injury through inhibition of microglia-associated neuroinflammation via ERβ-NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological properties and therapeutic potential of cedrol
An In-depth Technical Guide to the Pharmacological Properties and Therapeutic Potential of Cedrol
Executive Summary
This compound, a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees like Cedrus atlantica and Juniperus virginiana, has emerged as a compound of significant scientific interest.[1][2] Possessing a characteristic woody aroma, this compound has a long history of use in fragrances and traditional medicine.[3] Modern pharmacological research has begun to systematically validate and elucidate the mechanisms behind its broad spectrum of biological activities. This document provides a comprehensive technical overview of the current state of knowledge regarding this compound's pharmacological properties, with a focus on its anti-cancer, neuroprotective, anti-inflammatory, and anxiolytic effects. It details the underlying molecular mechanisms, summarizes quantitative efficacy data, outlines key experimental protocols, and explores its future therapeutic potential for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₁₅H₂₆O) is a tricyclic sesquiterpene alcohol valued for its safety profile, exhibiting minimal risk of skin irritancy, allergenicity, and toxicity.[2] Its diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, anxiolytic, and anti-cancer effects, make it a promising candidate for therapeutic development.[1] This guide synthesizes preclinical data from a range of in vitro and in vivo studies to provide a detailed resource on its multifaceted pharmacological profile.
Pharmacological Properties
Anti-Cancer and Chemosensitizing Effects
This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including colorectal, lung, leukemia, and glioblastoma.[1][4][5][6][7][8][9]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound inhibits cancer cell growth in a dose- and time-dependent manner.[1] It induces cell cycle arrest, primarily at the G₀/G₁ phase, by downregulating the expression of key regulators like CDK4 and cyclin D1.[1][10] Furthermore, it triggers caspase-dependent apoptosis through both the extrinsic (FasL/caspase-8) and intrinsic (Bax/caspase-9) pathways.[1][10]
-
Chemosensitization: this compound acts as a chemosensitizing agent. It enhances the efficacy of conventional chemotherapy drugs such as 5-fluorouracil in colorectal cancer and can overcome temozolomide (TMZ) resistance in glioblastoma models.[1][5][11] This is achieved in part by reducing the expression of drug resistance-associated proteins like O⁶-methlyguanine-DNA-methyltransferase (MGMT) and multidrug resistance protein 1 (MDR1).[5][11]
-
In Vivo Efficacy: In animal xenograft models, this compound treatment effectively suppresses tumor progression and improves survival rates at well-tolerated doses.[1][5][10][11]
Neuroprotective Effects
This compound has shown considerable promise in models of neurodegenerative diseases and ischemic brain injury.
-
Parkinson's Disease: In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, administration of this compound (10-20 mg/kg) significantly improved motor function and cognitive performance.[12][13] The primary mechanism appears to be the mitigation of oxidative stress, evidenced by reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity and total thiol content in the striatum.[12][13]
-
Cerebral Ischemia: this compound confers neuroprotection against cerebral ischemia/reperfusion injury.[14][15][16] Studies show it reduces brain edema, neurological deficits, and oxidative damage.[14][15] It also enhances the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key protein for neuronal survival and plasticity.[15]
Anti-inflammatory and Analgesic Effects
This compound possesses potent anti-inflammatory, analgesic, and immunomodulatory properties.[17][18][19]
-
Arthritis Models: In rat models of complete Freund's adjuvant (CFA)-induced arthritis, oral administration of this compound (10-20 mg/kg) significantly reduced paw edema, arthritis scores, and pain responses (mechanical allodynia and thermal hyperalgesia).[17]
-
Mechanism of Action: Its anti-inflammatory effects are mediated by a reduction in pro-inflammatory cytokines, such as TNF-α and IL-1β, and the modulation of key inflammatory signaling pathways, including the inhibition of ERK/MAPK and p65/NF-κB phosphorylation.[17][20]
-
Immunomodulation: this compound can modulate the innate immune response. It has been shown to induce intracellular calcium (Ca²⁺) mobilization in human neutrophils, which can desensitize the cells to subsequent stimulation, thereby potentially regulating neutrophil-mediated inflammation.[19][21][22]
Sedative and Anxiolytic Effects
This compound is recognized for its calming and relaxing properties, which are supported by both animal and human studies.[2][3][23]
-
Autonomic Nervous System Modulation: Inhalation of this compound has been shown to increase parasympathetic activity while decreasing sympathetic activity, leading to a reduction in heart rate and blood pressure, indicative of a relaxant effect.[2]
-
Neurotransmitter Regulation: The anxiolytic effects of this compound may be mediated through its interaction with serotonergic and dopaminergic systems.[2][24] Studies have shown it can increase serotonin (5-HT) levels and decrease dopamine (DA) levels in the brain.[2][24]
-
Behavioral Effects: In animal models, this compound administration reduces anxiety-related behaviors and can prolong pentobarbital-induced sleeping time, confirming its sedative and anxiolytic potential.[23][25] Interestingly, its sedative effects appear to be mediated via a pathway other than the olfactory system.[25][26]
Other Pharmacological Activities
-
Hair Growth Promotion: this compound has been shown to promote hair growth in in vivo models, with nanoemulsion formulations significantly improving its bioavailability and efficacy.[2][27]
-
Antimicrobial and Antifungal Activity: The compound exhibits antimicrobial activity against various bacteria and fungi.[2][3] It can induce apoptosis in the destructive fungus Phellinus noxius by increasing reactive oxygen species (ROS), leading to DNA fragmentation and mitochondrial dysfunction.[28]
Mechanisms of Action
This compound's diverse pharmacological effects stem from its ability to modulate multiple cellular and molecular pathways.
Modulation of Cancer Signaling Pathways
This compound's anti-cancer activity is linked to its modulation of critical signaling networks that govern cell survival, proliferation, and death. It inhibits pro-survival pathways like PI3K/Akt/mTOR and ERK, which are often hyperactivated in cancer.[1][4][29] This inhibition leads to the downstream suppression of proteins involved in cell cycle progression and survival, ultimately culminating in apoptosis.
Caption: this compound's anti-cancer signaling mechanism.
Destabilization of Plasma Membrane Lipid Rafts
A novel mechanism for this compound's action is the destabilization of plasma membrane lipid rafts.[4] These specialized microdomains are crucial for transducing signals for cell proliferation and survival. This compound causes a redistribution of cholesterol and sphingomyelin from these rafts.[4] This disruption inhibits the function of membrane-bound enzymes like NADPH oxidase 2 and suppresses downstream signaling cascades such as Akt and ERK.[4] This action also leads to an increase in intracellular ceramide species, which are pro-apoptotic molecules.[4]
Modulation of Anti-inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling pathways in immune and stromal cells. In fibroblast-like synoviocytes, which play a role in rheumatoid arthritis, this compound blocks the phosphorylation, and thus activation, of ERK/MAPK and the p65 subunit of NF-κB.[20] This prevents the transcription and release of pro-inflammatory mediators like COX-2, TNF-α, and IL-1β.
Caption: this compound's anti-inflammatory signaling pathway.
Quantitative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies on this compound, providing a basis for dose-response comparisons and therapeutic index considerations.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HT-29 | Human Colorectal Carcinoma | 138.91 | 48 | [1] |
| HT-29 | Human Colorectal Carcinoma | 185.5 | 48 | [4][29] |
| CT-26 | Mouse Colorectal Carcinoma | 92.46 | 48 | [1] |
| K562 | Human Chronic Myelogenous Leukemia | 179.5 | 48 | [4][29] |
| A549 | Human Lung Carcinoma | 14.53 | 48 | [1] |
| A549 | Human Lung Carcinoma | 5.04 | 72 |[1] |
Table 2: Summary of Key In Vivo Studies of this compound
| Therapeutic Area | Animal Model | Dosage and Administration | Key Findings | Reference |
|---|---|---|---|---|
| Oncology | Colorectal Cancer Xenograft (Mice) | Not specified, "well-tolerated dose" | Suppressed tumor progression and improved survival. | [1][10] |
| Oncology | Glioblastoma Xenograft (Mice) | 75 mg/kg/2d (s.c.), with TMZ | Suppressed tumor growth and decreased TMZ resistance. | [5][11][30] |
| Neuroprotection | Parkinson's Disease (6-OHDA, Rats) | 10 and 20 mg/kg (p.o.) | Improved motor and cognitive function; reduced oxidative stress. | [12][13] |
| Anti-inflammation | Arthritis (CFA, Rats) | 10 and 20 mg/kg (p.o.) | Decreased paw edema, arthritis score, and pain responses. | [17] |
| Anxiolytic | Anxiety Models (Mice) | 400-1600 mg/kg (i.p.) | Produced significant anxiolytic effects. |[24] |
Key Experimental Protocols
The evaluation of this compound's pharmacological properties relies on a range of standard and specialized experimental methodologies.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC₅₀ value.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, DBTRG-05MG) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured for 24 hours.[30]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-225 µM) for specified durations (24, 48, 72 hours).[1][30]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The optical density (OD) is measured using a microplate reader at a wavelength of 550 nm.[30]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ is calculated from the dose-response curve.
-
Caption: Standard experimental workflow for the MTT assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Objective: To quantify this compound-induced apoptosis and its effect on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining (Apoptosis): Cells are resuspended in binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic/necrotic cells).
-
Staining (Cell Cycle): Cells are fixed (e.g., with cold ethanol) and then stained with a DNA-intercalating dye like PI in the presence of RNase. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. For apoptosis, cells are differentiated into viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle, the distribution of cells in G₀/G₁, S, and G₂/M phases is determined.[1][4]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously (s.c.) or orthotopically injected with a suspension of cancer cells (e.g., DBTRG-05MG glioblastoma cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups: vehicle control, this compound alone, standard chemotherapy alone (e.g., TMZ), and a combination of this compound and chemotherapy. This compound is administered via a defined route (e.g., s.c.) and schedule (e.g., 75 mg/kg every 2 days).[30]
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the experiment.[30]
-
Endpoint Analysis: At the end of the study, survival rates are recorded. Tumors may be excised for further analysis (e.g., histology, western blotting) to confirm the in vivo mechanism of action.[5][11]
-
Therapeutic Potential and Future Directions
This compound stands out as a promising natural compound with a multi-target pharmacological profile. Its therapeutic potential is particularly noteworthy in the following areas:
-
Oncology: this compound's ability to induce apoptosis and, crucially, to sensitize resistant cancers to standard chemotherapies, positions it as a strong candidate for development as an adjuvant cancer therapy.[5][6][7][8][9] Its favorable safety profile could help mitigate the side effects associated with high-dose chemotherapy.[5]
-
Neurology: The neuroprotective effects demonstrated in preclinical models of Parkinson's disease and stroke suggest that this compound could be investigated for the treatment of neurodegenerative and ischemic disorders.[12][13][14] Its antioxidant and BDNF-enhancing properties are highly relevant to these conditions.[15]
-
Inflammatory Diseases: With proven efficacy in animal models of arthritis, this compound warrants further investigation for chronic inflammatory conditions.[17][20][31] Its mechanism of inhibiting key inflammatory signaling pathways is a strong rationale for its development as an anti-inflammatory agent.
Future research should focus on:
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery.
-
Investigation into specific molecular targets using advanced techniques like reverse pharmacophore mapping.[19]
-
Toxicology studies to establish a comprehensive safety profile for long-term administration.
-
Formulation development, such as nanoemulsions, to enhance bioavailability for various therapeutic applications.[27]
References
- 1. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. essenceofthyme.com [essenceofthyme.com]
- 3. This compound - Lab Effects Terpene Glossary [labeffects.com]
- 4. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Sesquiterpene Alcohol, Enhances the Anticancer Efficacy of Temozolomide in Attenuating Drug Resistance via Regulation of the DNA Damage Response and MGMT Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ameliorative Effect of Natural Sesquiterpene Alcohol this compound Against Cerebral Ischemia Infarction-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound against transient global cerebral ischemia/reperfusion injury in rat - ProQuest [proquest.com]
- 16. doaj.org [doaj.org]
- 17. Evaluation of Antiarthritic and Antinociceptive Effects of this compound in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory and analgesic activity based on polymorphism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice [jstage.jst.go.jp]
- 24. The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The sedative effects and mechanism of action of this compound inhalation with behavioral pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Hair Growth Promoting Activity of this compound Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antifungal Activity of this compound from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism [mdpi.com]
- 29. Frontiers | Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. This compound from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of Cedrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant scientific interest for its diverse pharmacological activities.[1] Emerging evidence highlights its potent immunomodulatory and anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics targeting inflammation-related diseases.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. It details its mechanisms of action, including the modulation of key signaling pathways such as NF-κB, its impact on various immune cell functions, and its efficacy in preclinical models of inflammation. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the underlying molecular pathways to facilitate further research and development.
Introduction
This compound is a bicyclic sesquiterpene predominantly isolated from the essential oils of Juniperus and Cedrus species.[4][5][6] Historically used in traditional medicine and valued for its aromatic properties, recent pharmacological studies have revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, analgesic, and anti-cancer effects.[1][4][5] The ability to modulate the immune response is central to many of these therapeutic effects. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, neurodegenerative disorders, and cardiovascular disease.[1] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce experimental inflammatory responses by triggering the release of pro-inflammatory cytokines.[5] this compound has demonstrated significant efficacy in mitigating these inflammatory responses in various experimental models.[4][5] This guide delves into the molecular and cellular mechanisms that underpin this compound's immunomodulatory capacity.
Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects through a multi-faceted approach, influencing immune cell function, suppressing pro-inflammatory mediators, and modulating critical intracellular signaling cascades.
Modulation of Immune Cell Function
Neutrophils: this compound has been identified as a novel modulator of neutrophil activity. It can induce intracellular Ca2+ mobilization in human neutrophils and desensitize them to subsequent stimulation by agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF).[7][8] This desensitization leads to the inhibition of key neutrophil functions, including chemotaxis, which is a critical step in the inflammatory response.[2][9] Pretreatment with this compound dose-dependently inhibits fMLF-induced human neutrophil chemotaxis.[2]
T-Cells and B-Cells: In models of rheumatoid arthritis, this compound has been shown to possess immunological enhancement properties, affecting T-cell and B-cell proliferation.[3] This suggests a broader impact on the adaptive immune system beyond its well-documented effects on innate immune cells.
Anti-inflammatory and Antioxidant Effects
A primary mechanism of this compound's immunomodulatory action is the significant reduction of pro-inflammatory cytokine production. In various models, including LPS-induced systemic inflammation and Complete Freund's Adjuvant (CFA)-induced arthritis, this compound administration leads to a marked decrease in serum levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][10][11]
Furthermore, this compound demonstrates potent antioxidant properties that contribute to its anti-inflammatory profile. It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[4][11][12]
Signaling Pathway Modulation
This compound's effects on cytokine production and immune cell function are mediated by its interaction with key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, and its inhibition is a key aspect of this compound's mechanism. In models of neuroinflammation, this compound has been shown to inhibit the LPS-induced activation of the NF-κB pathway.[13] It achieves this by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby preventing the transcription of target pro-inflammatory genes.[13]
Janus Kinase (JAK) Signaling Pathway
In the context of rheumatoid arthritis, this compound has been shown to selectively inhibit the phosphorylation of JAK3.[14] The JAK-STAT pathway is crucial for signaling downstream of many cytokine receptors. By inhibiting JAK3 phosphorylation, this compound can abate the secretion of pro-inflammatory cytokines and other inflammation-related mediators, providing a distinct mechanism for its anti-arthritic effects.[14]
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Immune Cell Function
| Parameter | Model / Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Neutrophil Chemotaxis | Human Neutrophils | This compound | IC₅₀: 10.6 ± 3.4 µM | [2] |
| TNF-α Levels | Serum from CFA-induced arthritic rats | This compound (10 & 20 mg/kg) | Significant decrease vs. CFA group | [1] |
| IL-1β Levels | Serum from CFA-induced arthritic rats | This compound (10 & 20 mg/kg) | Significant decrease vs. CFA group | [1] |
| TNF-α Levels | Brain tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant decrease vs. LPS group | [10] |
| IL-1β Levels | Brain tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant decrease vs. LPS group | [10] |
| White Blood Cell Count | Serum from LPS-treated rats | this compound (30 mg/kg) | Significant reduction in total WBC, neutrophils, lymphocytes |[11] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Parameter | Model / Tissue | Treatment | Result | Reference |
|---|---|---|---|---|
| MDA Level | Cardiac tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant decrease vs. LPS group | [4][12] |
| SOD Activity | Cardiac tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant increase vs. LPS group | [4][12] |
| CAT Activity | Cardiac tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant increase vs. LPS group | [4][12] |
| MDA Level | Serum from CFA-induced arthritic rats | This compound (10 & 20 mg/kg) | Significant decrease vs. CFA group | [1] |
| SOD Activity | Serum from CFA-induced arthritic rats | this compound (10 & 20 mg/kg) | Significant increase vs. CFA group |[1] |
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key experiments used to characterize this compound's immunomodulatory effects.
Protocol: In Vitro Neutrophil Chemotaxis Assay
This protocol is based on the methodology described for assessing the effect of this compound on human neutrophil migration.[2][9]
Objective: To determine the inhibitory effect of this compound on neutrophil chemotaxis towards a chemoattractant (fMLF).
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in DMSO, then diluted in buffer)
-
Chemoattractant: fMLF (N-formyl-methionyl-leucyl-phenylalanine)
-
Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 3-µm pore size)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in assay buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for 10-30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant solution (e.g., 5-10 nM fMLF in assay buffer) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cells to migrate through the membrane pores towards the chemoattractant.
-
Quantification:
-
After incubation, remove the chamber and carefully wipe off non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye and a plate reader to quantify migrated cells.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
Protocol: LPS-Induced Systemic Inflammation in Rats
This protocol is a generalized procedure based on studies investigating this compound's in vivo anti-inflammatory effects.[5][11][12]
Objective: To evaluate the protective effects of this compound against LPS-induced systemic inflammation and organ injury in a rodent model.
Materials:
-
Wistar or Sprague-Dawley rats (male, 200-250g)
-
This compound (for oral gavage or intraperitoneal injection)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (sterile)
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection tubes (with anticoagulant for cell counts, without for serum)
-
ELISA kits for TNF-α, IL-1β, etc.
-
Reagents for oxidative stress marker assays (MDA, SOD, CAT)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide rats into experimental groups (n=6-8 per group):
-
Control (vehicle + saline)
-
LPS (vehicle + LPS)
-
LPS + this compound (low dose, e.g., 7.5 mg/kg)
-
LPS + this compound (medium dose, e.g., 15 mg/kg)
-
LPS + this compound (high dose, e.g., 30 mg/kg)
-
-
Treatment: Administer this compound or its vehicle (e.g., corn oil) orally once daily for a pre-treatment period (e.g., 7-14 days).
-
Inflammation Induction: On specified days during the treatment period, induce inflammation by administering LPS (e.g., 1 mg/kg, i.p.). The control group receives saline.
-
Sample Collection: At the end of the experimental period (e.g., 24 hours after the final LPS injection), anesthetize the animals.
-
Collect blood via cardiac puncture for serum and whole blood analysis.
-
Perfuse animals with saline and harvest tissues of interest (e.g., heart, lungs, brain, liver).
-
-
Biochemical Analysis:
-
Use serum to measure levels of TNF-α and IL-1β via ELISA.
-
Use tissue homogenates to measure levels of MDA, SOD, and CAT using commercially available kits.
-
Perform complete blood counts (CBC) on whole blood samples.
-
-
Histopathology: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain (e.g., with H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A p-value < 0.05 is typically considered significant.
Logical & Experimental Workflow Visualization
The investigation of a novel immunomodulatory compound like this compound follows a structured workflow from initial screening to in-depth mechanistic studies.
References
- 1. Evaluation of Antiarthritic and Antinociceptive Effects of this compound in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cardioprotective effect of this compound in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of this compound in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification [jcvtr.tbzmed.ac.ir]
- 6. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound supplementation ameliorates memory deficits by regulating neuro-inflammation and cholinergic function in lipopolysaccharide-induced cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates lipopolysaccharide-induced systemic inflammation and lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotective effect of this compound in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification [jcvtr.tbzmed.ac.ir]
- 13. This compound attenuates acute ischemic injury through inhibition of microglia-associated neuroinflammation via ERβ-NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Olfactory Receptor Response to Cedrol
Abstract:
Cedrol, a sesquiterpene alcohol found in the essential oil of conifers, is widely utilized in the fragrance industry for its characteristic woody and soft aroma. Beyond its olfactory properties, this compound has demonstrated notable physiological effects, including sedative and anxiolytic activities. However, the specific olfactory receptors (ORs) that mediate the perception of this compound remain uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the olfactory system. It details this compound's olfactory profile, summarizes its physiological effects upon inhalation, and presents the general experimental protocols employed for the deorphanization of olfactory receptors. While specific quantitative data for this compound-OR interactions are not available, this guide serves as a valuable resource for researchers, scientists, and drug development professionals by outlining the established methodologies and providing a framework for future investigations into the olfactory perception of this compound.
Olfactory Profile of this compound
This compound is a key aromatic component of cedarwood oil, possessing a distinct and valued scent profile in perfumery. Its odor is predominantly characterized as:
-
Woody and Dry: Evokes the scent of cedarwood and freshly sharpened pencils.[1][2][3]
-
Soft and Sweet: A subtle sweetness complements its woody character.[4][5]
-
Faint Intensity (when pure): In its purified crystalline form, this compound has a very low vapor pressure, making its initial scent intensity quite low.[2][3]
-
Tenacious and Fixative: Due to its low volatility, this compound is highly persistent and is often used as a fixative in fragrance compositions to prolong the presence of other, more volatile, scent components.[2]
Physiological Effects of this compound Inhalation
The inhalation of this compound has been associated with significant sedative and anxiolytic effects in both human and animal studies.[6][7][8][9] These effects are mediated through the autonomic nervous system, with evidence pointing towards an increase in parasympathetic activity and a decrease in sympathetic activity.[7][10] Key physiological responses to this compound inhalation include:
Interestingly, a number of studies suggest that these sedative effects may not be solely dependent on the olfactory system. Research on rats with chemically induced anosmia (inability to smell) demonstrated that the sleep-prolonging effects of this compound were still present, indicating a potential mechanism of action independent of olfactory receptor activation.[7][11][12] Some evidence suggests that the anxiolytic effects of this compound may involve the modulation of serotonergic and dopaminergic pathways in the brain.[7][8][9][13] Studies on laryngectomized patients have also shown that direct inhalation of this compound into the lower airway can induce cardiovascular changes, further supporting a non-olfactory pathway for its physiological effects.[14]
Experimental Protocols for Olfactory Receptor Deorphanization
The process of identifying the specific ligand(s) for an orphan olfactory receptor is known as deorphanization. While a specific protocol for this compound is not available due to the lack of an identified receptor, the following are standard methodologies used in the field.
Heterologous Expression of Olfactory Receptors
A primary challenge in studying olfactory receptors is their poor functional expression in vitro. To overcome this, ORs are typically expressed in heterologous cell systems, most commonly Human Embryonic Kidney 293 (HEK293) cells.[15][16][17][18]
Protocol for Transient Transfection of ORs in HEK293 Cells:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Plasmid Preparation: The coding sequence of the target olfactory receptor is cloned into a mammalian expression vector, often with an N-terminal rhodopsin tag to facilitate cell surface expression.
-
Transfection: Cells are seeded in 96-well plates and transfected with the OR-containing plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 2000). To enhance the functional response, cells are often co-transfected with a plasmid encoding a promiscuous G-protein alpha subunit, such as Gα15/16, or the olfactory-specific G-protein, Gαolf.
-
Incubation: Transfected cells are incubated for 24-48 hours to allow for receptor expression.
Luciferase Reporter Assay
This is a high-throughput screening method used to measure the activation of G-protein coupled receptors that signal through the cAMP pathway, which is the case for most ORs.[19][20][21]
Protocol:
-
Co-transfection: HEK293 cells are co-transfected with the OR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).
-
Odorant Stimulation: After 24-48 hours of incubation, the culture medium is replaced with a serum-free medium containing the odorant of interest (e.g., this compound) at various concentrations.
-
Lysis and Substrate Addition: Following a 4-6 hour stimulation period, the cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of cAMP produced upon receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (e.g., mock-transfected cells or vehicle-stimulated cells) and dose-response curves are generated to determine the EC50 value.
Calcium Imaging Assay
This method measures the increase in intracellular calcium ([Ca2+]i) that occurs as a downstream consequence of OR activation.[15][16][19][20][22][23][24]
Protocol:
-
Cell Preparation and Transfection: HEK293 cells are seeded on glass-bottom dishes and co-transfected with the OR plasmid and a G-protein alpha subunit (e.g., Gα15/16) that couples to the phospholipase C pathway.
-
Calcium Dye Loading: 24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Odorant Stimulation: The cells are then washed and placed on the stage of an inverted fluorescence microscope. A baseline fluorescence is recorded before the application of the odorant. The odorant solution is then perfused over the cells.
-
Fluorescence Measurement: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The magnitude of the fluorescence change is indicative of the receptor's response to the odorant.
Quantitative Data Presentation (Illustrative Example)
As no specific olfactory receptor has been deorphanized for this compound, no quantitative data on its binding affinity or efficacy is available. To illustrate the type of data generated from the experimental protocols described above, the following table presents data for known agonists of the well-characterized human olfactory receptor, OR1A1.
Table 1: Illustrative Quantitative Data for Known Ligands of Human Olfactory Receptor OR1A1
| Ligand | Agonist/Antagonist | Assay Type | Cell Line | EC50 (µM) | Efficacy (% of control) | Reference |
| (-)-Carvone | Agonist | Luciferase Assay | HEK293 | ~25 | Not Reported | [25] |
| (+)-Citronellol | Agonist | Not Specified | HEK293 | ~80-90 | Not Reported | [26] |
| 2-Phenylethanethiol | Agonist | Luciferase Assay | HEK293 | ~10 | Not Reported | [27] |
| 3-Mercaptohexyl acetate | Agonist | Luciferase Assay | HEK293 | ~5 | Not Reported | [27] |
This table is for illustrative purposes only to demonstrate the typical quantitative data obtained in olfactory receptor deorphanization studies.
Visualizations
Canonical Olfactory Signaling Pathway
The following diagram illustrates the canonical G-protein coupled, cAMP-mediated signaling cascade that is initiated upon the binding of an odorant to an olfactory receptor.[28][29][30][31][32]
Caption: Canonical cAMP-mediated olfactory signaling pathway.
Olfactory Receptor Deorphanization Workflow
The following flowchart outlines the general workflow for identifying the ligands of an orphan olfactory receptor.[33][34][35][36][37]
Caption: General workflow for olfactory receptor deorphanization.
Conclusion
While this compound is a well-established fragrance molecule with known sedative and anxiolytic properties, the specific olfactory receptors responsible for its perception have yet to be identified. This guide has summarized the current knowledge of this compound's olfactory characteristics and its physiological effects, highlighting the intriguing possibility of non-olfactory pathways contributing to its biological activity. The detailed experimental protocols for olfactory receptor deorphanization provided herein offer a roadmap for future research aimed at identifying and characterizing the cognate receptors for this compound. The successful deorphanization of this compound's receptors will be a crucial step in fully understanding the molecular mechanisms underlying its distinct aroma and its physiological effects, and could pave the way for novel applications in fragrance development and therapeutics.
References
- 1. eybna.com [eybna.com]
- 2. fraterworks.com [fraterworks.com]
- 3. This compound Crystals (77-53-2) — Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. This compound, 77-53-2 [thegoodscentscompany.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice [jstage.jst.go.jp]
- 7. essenceofthyme.com [essenceofthyme.com]
- 8. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autonomic responses during inhalation of natural fragrance of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sedative effects and mechanism of action of this compound inhalation with behavioral pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. jneurosci.org [jneurosci.org]
- 17. Functional characterization of odorant receptors from the moth Eriocrania semipurpurella: A comparison of results in the Xenopus oocyte and HEK cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Codon Optimization of Insect Odorant Receptor Genes May Increase Their Stable Expression for Functional Characterization in HEK293 Cells [frontiersin.org]
- 19. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]
- 24. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. Odorants induce the phosphorylation of the cAMP response element binding protein in olfactory receptor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Relative Contributions of cAMP and InsP3 Pathways to Olfactory Responses in Vertebrate Olfactory Receptor Neurons and the Specificity of Odorants for Both Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The cyclic AMP signaling pathway in the rodent main olfactory system - ProQuest [proquest.com]
- 33. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bioinformatics.gatech.edu [bioinformatics.gatech.edu]
- 37. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cedrol in Cedarwood: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedrol, a tricyclic sesquiterpene alcohol, is a prominent bioactive compound found in the essential oil of various cedarwood species, particularly those belonging to the Juniperus and Cupressus genera.[1][2] Its characteristic woody aroma has made it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, this compound has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, sedative, and anticancer effects.[3][4][5] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in cedarwood, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the enzymatic steps leading to this compound formation, presents quantitative data on this compound abundance, and outlines detailed experimental protocols for the identification and characterization of the key enzymes involved.
Introduction to this compound
This compound (C₁₅H₂₆O) is a naturally occurring sesquiterpenoid alcohol characterized by a complex tricyclic carbon skeleton.[1] It is a major constituent of cedarwood oil, with its concentration varying depending on the specific species and extraction method. For instance, cedarwood oil from Juniperus virginiana can contain significant amounts of this compound.[6] The compound's diverse biological activities have spurred research into its therapeutic potential, making a thorough understanding of its biosynthesis crucial for potential biotechnological production and drug development applications.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all sesquiterpenes in plants, originates from the central isoprenoid pathway. The initial steps occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3]
These C5 units are then sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS). FPP is a critical branch-point intermediate in terpenoid biosynthesis, serving as the substrate for a diverse array of sesquiterpene synthases.
The final and committing step in this compound biosynthesis is the conversion of the linear FPP molecule into the complex tricyclic structure of this compound. This intricate cyclization reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS), in this case, a putative This compound synthase . While a this compound synthase from a cedarwood species has not yet been definitively isolated and characterized in the literature, its existence is inferred from the high abundance of this compound in these plants. The proposed enzymatic mechanism, based on studies of related sesquiterpene synthases like epi-cedrol synthase, involves the ionization of FPP followed by a series of carbocation-mediated cyclizations and rearrangements, culminating in the formation of the this compound skeleton.[7]
Quantitative Data
The concentration of this compound can vary significantly among different cedarwood species and even within different parts of the same plant. The following table summarizes reported quantitative data for this compound in various cedarwood oils.
| Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Juniperus virginiana | Wood | Not Specified | 16 - 25 | [6] |
| Thuja sutchuenensis | Wood | Hydrodistillation | Variable | |
| Platycladus orientalis | Wood | Hydrodistillation | Variable | |
| Juniperus foetidissima | Heartwood | Not Specified | 13 - 15 | |
| Cupressus sempervirens | Wood | Not Specified | 15.7 - 34.3 |
Note: The exact this compound content can be influenced by factors such as age of the tree, geographical location, and specific extraction parameters.
While kinetic data for a specific this compound synthase from cedarwood is not yet available, studies on the related enzyme, epi-cedrol synthase from Artemisia annua, provide valuable insights into the potential catalytic efficiency.
| Enzyme | Substrate | Km (µM) | Reference |
| Epi-cedrol synthase | Farnesyl Diphosphate | 0.4 - 1.3 | |
| Epi-cedrol synthase | Mg²⁺ | 80 |
Experimental Protocols
The following sections outline detailed methodologies for the key experiments required to identify, clone, and characterize a this compound synthase from cedarwood.
Plant Material and RNA Extraction
-
Tissue Collection: Collect fresh heartwood shavings from a mature cedarwood tree (e.g., Juniperus virginiana). Immediately freeze the tissue in liquid nitrogen and store at -80°C until use to prevent RNA degradation.
-
RNA Isolation: Extract total RNA from the frozen, ground tissue using a plant-specific RNA extraction kit that includes steps for removing polysaccharides and polyphenols, which are abundant in woody tissues. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Gene Discovery and Cloning
-
cDNA Synthesis: Synthesize first-strand cDNA from the high-quality total RNA using a reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: Design degenerate primers based on conserved regions of known sesquiterpene synthase genes, particularly those from other coniferous species. Perform PCR using the synthesized cDNA as a template.
-
RACE (Rapid Amplification of cDNA Ends): To obtain the full-length gene sequence, perform 5' and 3' RACE using gene-specific primers designed from the initial PCR product.
-
Cloning: Clone the full-length putative this compound synthase gene into a suitable expression vector, such as pET for bacterial expression or a plant expression vector for in vivo studies. Sequence the cloned insert to confirm its identity.
Heterologous Expression and Protein Purification
-
Expression Host: Transform the expression vector containing the putative this compound synthase gene into a suitable host, such as E. coli BL21(DE3) cells.
-
Protein Expression: Grow the transformed cells in a suitable medium and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Protein Purification: Lyse the cells and purify the recombinant this compound synthase using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated). Confirm the purity and size of the protein using SDS-PAGE.
In Vitro Enzyme Assays
-
Reaction Mixture: Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Enzyme Reaction: Add the purified recombinant this compound synthase to the assay buffer containing the substrate, farnesyl pyrophosphate (FPP). Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the terpene products by adding an organic solvent, such as hexane or a mixture of hexane and diethyl ether.
Product Identification by GC-MS
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).
-
GC Program:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the reaction products by comparing their retention times and mass spectra with those of an authentic this compound standard and with spectral libraries (e.g., NIST).
Conclusion
This technical guide provides a comprehensive overview of the biosynthesis of this compound in cedarwood, from the initial precursors to the final cyclization reaction. While the specific this compound synthase from a cedarwood species remains to be fully characterized, the information presented here, based on extensive research on terpene biosynthesis in related plants, offers a robust framework for future investigations. The detailed experimental protocols provide a clear roadmap for researchers aiming to isolate, clone, and characterize this important enzyme. A deeper understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable natural product for various applications in the pharmaceutical and fragrance industries.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. This compound, a Sesquiterpene Isolated from Juniperus chinensis, Inhibits Human Colorectal Tumor Growth associated through Downregulation of Minichromosome Maintenance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional identification of specialized diterpene synthases from Chamaecyparis obtusa and C. obtusa var. formosana to illustrate the putative evolution of diterpene synthases in Cupressaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
A Comprehensive Toxicological Review of Cedrol for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a detailed overview of the toxicological data available for cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of various conifers. The information is intended for researchers, scientists, and drug development professionals to support safety assessments and guide future research. This guide summarizes key toxicological endpoints, details experimental methodologies, and visualizes known signaling pathways associated with this compound's biological activities.
Executive Summary
This compound has been evaluated for a range of toxicological endpoints, including acute toxicity, skin sensitization, and genotoxicity. Due to a lack of specific data for repeated dose and reproductive toxicity, the Threshold of Toxicological Concern (TTC) has been utilized for risk assessment in these areas. This compound is not considered to be genotoxic. It is a weak skin sensitizer. The primary toxicological concerns identified are related to its potential for skin irritation at high concentrations. Mechanistic studies have revealed that this compound can modulate several signaling pathways, particularly those involved in apoptosis and cell survival, which are of significant interest in oncological research.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and related substances.
Table 1: Acute and Dermal Toxicity of this compound
| Test | Species | Route | Endpoint | Value | Reference |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | > 5 g/kg bw | [1] |
| Skin Sensitization | Human | Dermal | NESIL | 2000 µg/cm² | [2] |
Table 2: Repeated Dose and Reproductive Toxicity Data (TTC and Read-Across)
| Endpoint | Approach | Cramer Class | Value | Reference |
| Repeated Dose Toxicity | TTC | I | 0.03 mg/kg/day | [2] |
| Reproductive Toxicity | TTC | I | 0.03 mg/kg/day | [2] |
| Developmental Toxicity (Acetyl Cedrene) | Oral Gavage (Rat) | - | Maternal NOAEL: 50 mg/kg/day | [3] |
| Fetal NOAEL: 100 mg/kg/day | [3] | |||
| 90-Day Dermal Toxicity (Cedarwood Oil) | Dermal (Rat) | - | LOEL (skin irritation): 124 mg/kg/day | [4] |
Experimental Protocols
Detailed methodologies for the key toxicological studies cited are provided below.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
-
Guideline: OECD Guideline 471.
-
Principle: This in vitro assay assesses the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The test detects mutations that revert the bacteria from an amino acid-requiring state to a state where they can synthesize their own.
-
Methodology:
-
Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102, to detect both frameshift and base-pair substitution mutations.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure: Two methods are commonly employed: the plate incorporation method and the pre-incubation method. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.
-
Dose Levels: At least five different concentrations of the test substance are used, with the highest concentration for soluble, non-cytotoxic substances typically being 5 mg/plate or 5 µL/plate.
-
Evaluation: After incubation for 48-72 hours at 37°C, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.
-
Skin Sensitization
-
Guideline: OECD Guideline 406.
-
Principle: The GPMT is an in vivo assay that uses an adjuvant to enhance the immune response of guinea pigs to a test substance to assess its potential to cause skin sensitization.
-
Methodology:
-
Induction Phase:
-
Intradermal Induction: On day 0, three pairs of intradermal injections are made into the shaved scapular region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA) emulsified with water or saline, and the test substance emulsified in FCA.
-
Topical Induction: On day 7, the test area is treated with a topical application of the test substance, usually under an occlusive patch for 48 hours.
-
-
Challenge Phase: On day 21, the animals are challenged with a topical application of the test substance on a naive area of skin, typically the flank, under an occlusive patch for 24 hours.
-
Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge application. The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during the induction phase.
-
-
Guideline: OECD Guideline 429.
-
Principle: The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance to the dorsum of the ear.
-
Methodology:
-
Application: The test substance is applied to the dorsal surface of both ears of the mice for three consecutive days.
-
Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine). After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Evaluation: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.
-
Acute Dermal Toxicity
-
Guideline: OECD Guideline 402.
-
Principle: This study provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.
-
Methodology:
-
Test Animals: Typically, young adult rats are used.
-
Dose Application: The test substance is applied uniformly over a shaved area of skin (at least 10% of the body surface area). The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If mortality or significant toxicity is observed, a full study with multiple dose groups may be conducted.
-
Observation Period: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Evaluation: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. All animals are subjected to a gross necropsy at the end of the study.
-
Signaling Pathways and Mechanisms of Action
Recent research has focused on the effects of this compound on various cellular signaling pathways, particularly in the context of its anticancer properties.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: this compound can induce the production of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, a key initiator caspase in the intrinsic pathway.
-
Extrinsic Pathway: this compound can also upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway.
-
Common Pathway: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Inhibition of Pro-Survival Signaling Pathways
This compound has also been demonstrated to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby inhibiting its activity.
-
NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation, immunity, and cell survival. This compound can inhibit the activation of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.
Sedative Effects
Inhalation of this compound has been shown to have sedative effects. Interestingly, these effects appear to be independent of the olfactory system, suggesting a different mechanism of action, possibly involving direct effects on the central nervous system after absorption into the bloodstream. Further research is needed to elucidate the precise molecular targets and signaling pathways involved in this compound's sedative properties.
Conclusion
The available toxicological data for this compound suggest a low order of systemic toxicity. It is not genotoxic but can be a weak skin sensitizer. For repeated dose and reproductive toxicity, a lack of specific studies has led to the use of the Threshold of Toxicological Concern for risk assessment. The emerging data on this compound's ability to modulate key signaling pathways in cancer cells highlight its potential as a lead compound for further investigation in drug development. Future research should focus on conducting comprehensive repeated dose and reproductive toxicity studies to establish clear NOAELs and to further elucidate the mechanisms underlying its sedative and anticancer effects.
References
- 1. This compound | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
An In-Depth Technical Guide to Cedrol: Chemical Identifiers, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedrol, a naturally occurring sesquiterpene alcohol, is a prominent constituent of the essential oil derived from various conifers, most notably cedarwood oil. This document provides a comprehensive technical overview of this compound, with a primary focus on its chemical identifiers, physicochemical properties, and established biological activities. The information is curated for professionals in research, science, and drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways through diagrams.
Chemical Identification and Physicochemical Properties
This compound is recognized by several identifiers across various chemical databases and regulatory bodies. Its unique tricyclic structure is fundamental to its distinct chemical and physical characteristics.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in a research and regulatory context.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Citation |
| CAS Registry Number | 77-53-2 | [1][2][3][4] |
| IUPAC Name | (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol | [1][3][4] |
| Systematic IUPAC Name | (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol | [1] |
| Synonyms | (+)-Cedrol, α-Cedrol, Cedar camphor, Cypress camphor | [3] |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| InChI | InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m1/s1 | [1] |
| InChIKey | SVURIXNDRWRAFU-OGMFBOKVSA-N | [1] |
| SMILES | C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@@(C)O | [1] |
| PubChem CID | 65575 | [1] |
| EINECS Number | 201-035-6 | |
| FEMA Number | 4503 | [3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in Table 2. These properties are crucial for its application in various experimental and industrial settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 222.37 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Odor | Woody, earthy, sweet | [2][3][4] |
| Melting Point | 85-88 °C | [1][2] |
| Boiling Point | 273 °C | [1][2][5] |
| Density | 0.98 g/cm³ at 25°C | [2] |
| Flash Point | 81 °C (Closed Cup) | [5][6] |
| Vapor Pressure | 0.000499 mmHg @ 23°C | [5] |
| Solubility | Soluble in ethanol, essential oils, and organic solvents; insoluble in water. | [2][7][8] |
| Optical Rotation [α]/D | +10.5±1°, c = 5 in chloroform |
Biological Activities and Mechanisms of Action
Recent scientific investigations have highlighted the potential of this compound as a bioactive compound, particularly in the realm of oncology. It has been shown to modulate multiple cellular pathways involved in cancer progression.[7]
Anticancer Activity
This compound has demonstrated significant anticancer effects against various cancer cell lines, including glioblastoma, non-small cell lung cancer, and colorectal cancer.[3][7] Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy, as well as the generation of reactive oxygen species (ROS).[5][7]
In non-small cell lung cancer cells (A549), this compound has been shown to induce both apoptosis and autophagy.[5] This dual mechanism of cell death is mediated through its influence on the PI3K/Akt signaling pathway and the generation of intracellular ROS.[5][9] this compound treatment leads to a reduction in the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[5] Furthermore, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of the pro-apoptotic protein Bax.[10] The activation of initiator caspases-8 and -9, and the executioner caspase-3, confirms the induction of both extrinsic and intrinsic apoptotic pathways.[6][10]
A crucial mechanism underlying this compound's anticancer effects is its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[5][11] This pathway is a central regulator of cell survival, proliferation, and growth. By decreasing the phosphorylation of key proteins such as PI3K, Akt, and mTOR, this compound effectively halts these pro-survival signals.[1][5] This inhibition has been observed in various cancer models, including glioblastoma, where it also helps to overcome resistance to conventional chemotherapeutic agents like temozolomide.[12][13]
The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the literature regarding this compound's biological activities. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, DBTRG-05MG) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10][12]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-225 µM) for desired time points (e.g., 24, 48, 72 hours).[12] A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Proteins
This protocol details the steps for analyzing the expression of proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, LC3B) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram outlines a general workflow for investigating the anticancer effects of this compound.
Isolation and Purification of this compound
This compound is typically isolated from cedarwood oil. The following is a general outline of the extraction and purification process.
-
Extraction: this compound can be extracted from cedarwood sawdust or powder using solvent extraction with a suitable solvent like toluene.[14] An alternative method is steam distillation.[15] More advanced techniques such as liquid carbon dioxide (LC-CO₂) extraction have also been explored to optimize the yield and quality of the extracted oil.[16][17]
-
Crystallization: The crude extract or essential oil is cooled to a low temperature (e.g., -10°C to -20°C) to induce the crystallization of this compound.[15]
-
Separation: The crystallized this compound is separated from the remaining oil by centrifugation.[15] The crystals may be washed with a solvent like ethanol to remove impurities.
-
Recrystallization: For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as aqueous methanol.
-
Purity Analysis: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[18][19]
Safety and Handling
Proper safety precautions should be observed when handling this compound, particularly in its crystalline or powdered form.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][20][21]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[11][20]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[11][20][21]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials.[11][20]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[20]
-
First Aid:
Conclusion
This compound is a well-characterized sesquiterpene alcohol with a range of documented biological activities, most notably its anticancer properties. Its ability to modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade makes it a compound of significant interest for further research and potential therapeutic development. This guide provides a foundational resource for scientists and researchers, consolidating key chemical data and outlining relevant experimental approaches to facilitate future investigations into the promising biological effects of this compound.
References
- 1. Frontiers | Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by this compound, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound suppresses glioblastoma progression by triggering DNA damage and blocking nuclear translocation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
- 15. CN104230668A - Method for extracting cedrene and this compound from cedar oil - Google Patents [patents.google.com]
- 16. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of gas-liquid chromatography to the analysis of essential oils. Part I. Determination of this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery, Characterization, and Elucidation of Cedrol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrol (C₁₅H₂₆O), a tricyclic sesquiterpene alcohol, is a prominent constituent of the essential oils derived from various conifers, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera. Renowned for its characteristic woody aroma, this compound has been a cornerstone of the fragrance industry for over a century and is now gaining significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive historical perspective on the discovery of this compound, from its initial isolation in the 19th century to the definitive elucidation of its complex structure in the mid-20th century. It details the classical experimental protocols used in its extraction and characterization and summarizes key quantitative data. Furthermore, it bridges this historical context with modern research by illustrating recently discovered biological signaling pathways, offering a complete overview for professionals in chemical and pharmaceutical development.
Early Discovery and Isolation
The journey of this compound begins not in the 20th century, as is often cited, but in the mid-1800s. The initial isolation of the compound is credited to the chemist J. Walter in 1841, who separated the crystalline substance from the essential oil of Eastern Red Cedar (Juniperus virginiana). However, it was the systematic investigations by firms like Schimmel & Co. in the late 19th and early 20th centuries, documented in their extensive semi-annual reports, that brought this compound and other cedarwood oil components to the forefront of organic chemistry.
The primary commercial sources for this compound have historically been Virginia Cedarwood Oil (Juniperus virginiana) and Texas Cedarwood Oil (Juniperus ashei), where it can constitute between 15% and 25% of the oil's composition. The solid, crystalline nature of this compound at room temperature, often referred to as "cedar camphor," allowed for its separation from the liquid sesquiterpene hydrocarbons in the oil, chiefly α-cedrene and thujopsene.
Historical Experimental Protocol: Isolation from Cedarwood Oil (circa early 20th Century)
The following protocol is a reconstruction of the methods used in the early 20th century, based on descriptions of fractional distillation and crystallization techniques of the era.
Objective: To isolate solid this compound from the essential oil of Juniperus virginiana.
Apparatus:
-
Steam distillation apparatus for oil extraction from wood shavings.
-
Fractional distillation column (e.g., a Hempel or Vigreux column) with a still pot, condenser, and receiver flasks.
-
Vacuum source (e.g., water aspirator) to reduce pressure.
-
Crystallization dishes.
-
Buchner funnel and filter paper for vacuum filtration.
-
Beakers and heating mantle.
Methodology:
-
Steam Distillation of Cedarwood: Heartwood shavings from Juniperus virginiana are packed into the still. Steam is passed through the wood shavings to volatilize the essential oil. The steam and oil vapor mixture is then cooled in a condenser, and the resulting hydrosol and immiscible oil are collected. The cedarwood oil is separated from the aqueous layer.
-
Fractional Distillation of the Essential Oil:
-
The crude cedarwood oil is placed in the still pot of the fractional distillation apparatus.
-
The system is subjected to reduced pressure (vacuum distillation) to lower the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.
-
The oil is heated, and fractions are collected based on their boiling range. The initial, lower-boiling fractions are rich in sesquiterpene hydrocarbons like α-cedrene and thujopsene.
-
As the distillation temperature increases, the fraction containing the higher-boiling sesquiterpene alcohols, including this compound, is collected. The bulk of the this compound fraction typically distills at approximately 145-155 °C under reduced pressure (e.g., ~10 mmHg).
-
-
Crystallization of this compound:
-
The this compound-rich fraction, a viscous oil or semi-solid mass upon cooling, is transferred to a crystallization dish.
-
The fraction is allowed to stand at a cool room temperature or is refrigerated. The high concentration of this compound allows it to slowly crystallize out of the remaining liquid components.
-
To improve purity, a recrystallization step is performed. The crude crystalline mass is dissolved in a minimal amount of a suitable solvent (e.g., hot dilute methanol or ethanol).
-
The solution is then allowed to cool slowly, promoting the formation of well-defined this compound crystals.
-
-
Purification:
-
The crystallized this compound is separated from the mother liquor by vacuum filtration using a Buchner funnel.
-
The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified this compound crystals are then dried. The final product is a white, crystalline solid with a characteristic woody odor.
-
Caption: Figure 1: Historical Workflow for the Isolation of this compound
Physicochemical Characterization
Early 20th-century chemists meticulously characterized this compound using the analytical tools available at the time. These physical constants were crucial for identifying the compound and assessing its purity. The data gathered through techniques such as melting point determination, boiling point measurement under specific pressures, and polarimetry laid the groundwork for its structural elucidation. The following tables summarize the key quantitative data reported for this compound in historical and modern literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₂₆O | |
| Molar Mass | 222.37 g/mol | |
| Appearance | White crystalline solid ("Cedar Camphor") | |
| Odor | Woody, cedar-like, earthy | |
| Melting Point | 86 - 87 °C | |
| Boiling Point | 273 °C (at 760 mmHg) | |
| Density | ~1.01 g/mL (solid); 0.9479 g/cm³ (at 90 °C, liquid) | |
| Optical Rotation [α]ᴅ | +9.9° (c=5 in Chloroform, at 28 °C) | |
| Refractive Index (nᴅ) | 1.4825 (at 90 °C) |
Table 2: Typical Composition of Virginia Cedarwood Oil (Juniperus virginiana)
| Constituent | Typical Percentage Range |
| α-Cedrene | 20 - 35% |
| This compound | 16 - 25% |
| Thujopsene | 10 - 25% |
| β-Cedrene | 4 - 8% |
| Cuparene | 1.5 - 7% |
| Widdrol | 2 - 5% |
The Challenge of Structural Elucidation
Determining the molecular structure of this compound was a formidable challenge for organic chemists in the first half of the 20th century. Its complex, bridged, tricyclic framework could not be deciphered by simple chemical tests. The process involved a combination of elemental analysis, chemical degradation, and eventually, total synthesis.
Early work confirmed the C₁₅H₂₆O formula, identifying it as a saturated sesquiterpene tertiary alcohol. Key chemical degradation studies, performed by various groups over several decades, provided critical clues:
-
Dehydration: Treatment of this compound with dehydrating agents (e.g., formic acid) yielded the sesquiterpene hydrocarbon cedrene, establishing the underlying carbon skeleton.
-
Dehydrogenation: Vigorous reactions, such as dehydrogenation with sulfur or selenium at high temperatures, were used to aromatize the rings. This classical technique aimed to convert the complex polycyclic structure into a more easily identifiable aromatic hydrocarbon, providing vital information about the fundamental ring system.
-
Oxidative Degradation: Oxidation reactions were employed to break open the rings, and the resulting smaller, simpler molecules (like dicarboxylic acids) were then identified. By piecing together these fragments, chemists could deduce parts of the original structure.
Despite these efforts, the exact stereochemistry and connectivity remained debated. The definitive structure of this compound was ultimately confirmed by the landmark total synthesis reported by Gilbert Stork and F. H. Clarke in 1955 and detailed further in 1961. This achievement in multi-step organic synthesis not only proved the structure but was also a testament to the power of synthetic chemistry in solving complex natural product puzzles.
Caption: Figure 2: Logical Relationships in this compound Chemistry
Modern Perspectives: Biological Activity and Signaling Pathways
While early reports on cedarwood oil mentioned general "antiseptic" properties, detailed investigation into the specific biological activities of purified this compound is a more recent endeavor. This research is of high interest to drug development professionals, as it reveals the therapeutic potential of this well-characterized natural product. Two notable areas of recent research are its antifungal and immunomodulatory effects.
Antifungal Activity: Induction of Apoptosis in Phellinus noxius
Recent studies have shown that this compound exhibits potent antifungal activity against the brown root rot fungus Phellinus noxius. The mechanism of action involves the induction of apoptosis, a form of programmed cell death, through a mitochondrial-mediated pathway.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
-
Culture and Treatment: P. noxius mycelia are cultured in a suitable liquid medium. The culture is then treated with a specific concentration of this compound (e.g., 30-70 µM) for 24 hours. A control group is treated with the vehicle (e.g., ethanol).
-
Protein Extraction: Mycelia are harvested, washed, and mechanically disrupted (e.g., using liquid nitrogen and a mortar/pestle) in a lysis buffer containing protease inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant containing total protein is collected.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from control and this compound-treated samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for key apoptotic proteins (e.g., anti-cytochrome c, anti-caspase-9, anti-caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein expression level.
-
This experimental workflow demonstrates that this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the initiator caspase-9 and the executioner caspase-3, culminating in fungal cell death.
Caption: Figure 3: this compound-Induced Apoptosis Pathway in P. noxius
Immunomodulatory Effects: Agonism on Neutrophil Receptors
This compound has also been identified as a novel immunomodulatory agent that acts on human neutrophils. It has been shown to induce intracellular calcium (Ca²⁺) mobilization, a key event in neutrophil activation. This effect suggests that this compound interacts with specific cell surface receptors, likely G-protein coupled receptors (GPCRs), to initiate a signaling cascade.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Fluorescent Dye Loading: The isolated neutrophils are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. This dye can enter the cell, where it is cleaved by esterases into its active, membrane-impermeable form. The fluorescence of Fura-2 is dependent on the concentration of free intracellular Ca²⁺.
-
Fluorimetry:
-
The dye-loaded cells are washed and resuspended in a buffer.
-
The cell suspension is placed in a cuvette inside a fluorometer equipped with a stirring mechanism and temperature control (37 °C).
-
The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm), and the fluorescence emission (e.g., at 510 nm) is recorded over time. The ratio of the emission intensities (340/380) is directly proportional to the intracellular Ca²⁺ concentration.
-
-
Cell Stimulation: After establishing a stable baseline fluorescence ratio, this compound is added to the cuvette, and the change in the fluorescence ratio is recorded continuously to measure the mobilization of intracellular Ca²⁺. Positive controls, such as the N-formyl peptide fMLF, are used for comparison.
This protocol reveals that this compound acts as an agonist, triggering a rapid and transient increase in intracellular Ca²⁺ in neutrophils. Interestingly, pretreatment with this compound can desensitize the cells to subsequent stimulation by other agonists, indicating an interaction with receptors like the N-formyl peptide receptors (FPR1/FPR2).
Caption: Figure 4: this compound-Induced Calcium Mobilization in Neutrophils
Conclusion
From its initial discovery as "cedar camphor" in the 19th century to its definitive structural confirmation through total synthesis, this compound has been a subject of significant chemical inquiry. The historical methods of steam and fractional distillation, followed by crystallization, established the foundation for its commercial production and use, primarily in perfumery. The elucidation of its complex tricyclic structure stands as a classic example of the power of chemical degradation and synthesis in natural product chemistry. Today, research on this compound has entered a new phase, with modern analytical and biological techniques revealing its potential as a pharmacologically active agent. For drug development professionals, this compound represents a naturally derived, well-characterized scaffold with demonstrated immunomodulatory and antifungal activities, making it a compelling candidate for further therapeutic investigation. This historical journey underscores the enduring value of natural products, from their role in traditional applications to their potential as leads for modern medicine.
The Analgesic Potential of Cedrol: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant interest for its diverse pharmacological activities. Preclinical evidence increasingly supports its potential as a therapeutic agent for pain management. This technical guide provides a comprehensive overview of the analgesic effects of this compound observed in various preclinical models, detailing the experimental methodologies employed and elucidating its underlying molecular mechanisms of action. The quantitative data from these studies are systematically presented to facilitate comparative analysis, and key signaling pathways are visualized to offer a clear understanding of its mode of action.
Data Presentation: Analgesic and Anti-inflammatory Effects of this compound
The analgesic and anti-inflammatory properties of this compound have been evaluated across a range of preclinical pain models. The following tables summarize the key quantitative findings, demonstrating this compound's efficacy in mitigating nociceptive, inflammatory, and neuropathic pain.
Table 1: Effect of this compound in a Model of Visceral Nociceptive Pain
| Pain Model | Species | Treatment | Dose (mg/kg) | Endpoint | Result (% Inhibition) | Reference |
| Acetic Acid-Induced Writhing | Mouse | This compound (Form I) | 50 | Number of Writhing | 45.8% | [1] |
| This compound (Form I) | 100 | Number of Writhing | 68.2% | [1] | ||
| Indomethacin | 10 | Number of Writhing | 75.3% | [1] |
Table 2: Effect of this compound in a Model of Thermal Nociceptive Pain
| Pain Model | Species | Treatment | Dose (mg/kg) | Endpoint | Result (Latency in seconds) | Reference |
| Hot Plate Test | Mouse | Vehicle | - | Paw Licking Latency | 8.5 ± 0.7 | [1] |
| This compound (Form I) | 50 | Paw Licking Latency | 12.3 ± 1.1 | [1] | ||
| This compound (Form I) | 100 | Paw Licking Latency | 15.1 ± 1.3 | [1] | ||
| Morphine | 10 | Paw Licking Latency | 22.4 ± 1.8 | [1] | ||
| p<0.05, **p<0.01 vs. Vehicle |
Table 3: Effect of this compound in a Model of Inflammatory Pain
| Pain Model | Species | Treatment | Dose (mg/kg) | Endpoint | Time Point | Result (Paw Volume in ml or % Inhibition) | Reference |
| Carrageenan-Induced Paw Edema | Mouse | This compound (Form I) | 100 | Paw Edema | 4 hours | 52.3% Inhibition | [1] |
| Indomethacin | 10 | Paw Edema | 4 hours | 65.8% Inhibition | [1] | ||
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Rat | Vehicle | - | Paw Volume (ml) | Day 21 | 2.8 ± 0.2 | [2] |
| This compound | 10 | Paw Volume (ml) | Day 21 | 2.3 ± 0.2 | [2] | ||
| This compound | 20 | Paw Volume (ml) | Day 21 | 1.9 ± 0.1 | [2][3] | ||
| Indomethacin | 5 | Paw Volume (ml) | Day 21 | 1.8 ± 0.1 | [2][3] | ||
| *p<0.05, **p<0.01 vs. Vehicle |
Table 4: Effect of this compound in a Model of Neuropathic Pain
| Pain Model | Species | Treatment | Dose (mg/kg/day, i.p.) | Endpoint | Time Point | Result (Paw Withdrawal Threshold in g) | Reference |
| Chronic Constriction Injury (CCI) | Rat | Sham | - | Mechanical Allodynia | Day 14 | 14.8 ± 1.2 | [4] |
| CCI + Vehicle | - | Mechanical Allodynia | Day 14 | 4.2 ± 0.5 | [4] | ||
| CCI + this compound | 20 | Mechanical Allodynia | Day 14 | 8.9 ± 0.9 | [4] | ||
| CCI + this compound | 40 | Mechanical Allodynia | Day 14 | 11.5 ± 1.1 | [4] | ||
| *p<0.05, **p<0.01 vs. CCI + Vehicle |
Table 5: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Model | Species | Treatment | Dose (mg/kg) | Marker | Result | Reference |
| CCI | Rat | This compound | 20, 40 | TNF-α (spinal cord) | Decreased | [4] |
| This compound | 20, 40 | IL-6 (spinal cord) | Decreased | [4] | ||
| This compound | 20, 40 | Malondialdehyde (MDA) (spinal cord) | Decreased | [4] | ||
| This compound | 20, 40 | Total Thiol (SH) (spinal cord) | Increased | [4] | ||
| CFA-Induced Arthritis | Rat | This compound | 20 | TNF-α (serum) | Decreased | [2] |
| This compound | 20 | IL-1β (serum) | Decreased | [2] | ||
| This compound | 20 | MDA (serum) | Decreased | [2] | ||
| This compound | 20 | Superoxide Dismutase (SOD) activity (serum) | Increased | [2] | ||
| This compound | 20 | Glutathione Peroxidase (GPx) activity (serum) | Increased | [2] |
Experimental Protocols
A thorough understanding of the experimental methodologies is critical for the interpretation and replication of preclinical findings. This section provides detailed protocols for the key assays used to evaluate the analgesic effects of this compound.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses visceral pain by inducing abdominal constrictions (writhing) through the intraperitoneal injection of an irritant.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) is administered orally (p.o.) at doses of 50 and 100 mg/kg. The control group receives the vehicle, and a positive control group receives indomethacin (10 mg/kg, p.o.).
-
After 60 minutes, each mouse is injected intraperitoneally (i.p.) with 0.1 mL of 0.6% acetic acid solution.
-
Immediately after the acetic acid injection, mice are placed in individual observation chambers.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 15 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Hot Plate Test (Thermal Pain)
This test evaluates the response to a thermal stimulus and is used to assess centrally acting analgesics.
-
Animals: Male Kunming mice (18-22 g).
-
Apparatus: A hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
This compound (50 and 100 mg/kg, p.o.), vehicle, or morphine (10 mg/kg, i.p.) is administered.
-
The latency to response is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The increase in latency time is calculated and compared between treated and control groups.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
This is a widely used model of acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound (e.g., 100 mg/kg, p.o.), vehicle, or a standard anti-inflammatory drug like indomethacin (10 mg/kg, p.o.) is administered.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammatory Pain)
This model mimics chronic inflammatory conditions like rheumatoid arthritis.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
This compound (10 and 20 mg/kg, p.o.) or indomethacin (5 mg/kg, p.o.) is administered daily from day 0 to day 21.
-
Pain and inflammation are assessed on days 0, 7, 14, and 21 using the following parameters:
-
Paw Volume: Measured with a plethysmometer.
-
Arthritis Score: Scored on a scale of 0-4 based on erythema, swelling, and deformity of the joints.
-
Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.
-
-
-
Data Analysis: Changes in paw volume, arthritis score, withdrawal threshold, and latency are compared between groups over time.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
This is a common model for inducing neuropathic pain.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Under anesthesia, the right sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
The incision is closed in layers.
-
This compound (20 and 40 mg/kg, i.p.) or vehicle is administered daily for 14 days post-surgery.
-
Mechanical allodynia is assessed using von Frey filaments on days 0, 3, 7, 10, and 14.
-
-
Data Analysis: The paw withdrawal threshold in response to mechanical stimulation is determined and compared between the groups.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its analgesic and anti-inflammatory effects primarily through the modulation of key inflammatory signaling pathways. The following diagram illustrates the proposed mechanism of action, focusing on the inhibition of the NF-κB and MAPK/ERK pathways.
Caption: Proposed mechanism of this compound's analgesic and anti-inflammatory effects.
Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams outline the workflows for the Chronic Constriction Injury (CCI) and Carrageenan-Induced Paw Edema models.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Conclusion
The preclinical data robustly support the analgesic and anti-inflammatory properties of this compound across various pain modalities. Its efficacy in models of nociceptive, inflammatory, and neuropathic pain suggests a broad-spectrum analgesic potential. The underlying mechanism appears to be multifactorial, primarily involving the suppression of pro-inflammatory cytokines and oxidative stress through the inhibition of the NF-κB and MAPK signaling pathways. These findings position this compound as a promising natural compound for the development of novel analgesic therapies. Further research is warranted to explore its pharmacokinetic and safety profiles in more detail and to fully elucidate its interactions with other pain-related targets, such as TRP channels.
References
- 1. Anti-inflammatory and analgesic activity based on polymorphism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Antiarthritic and Antinociceptive Effects of this compound in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against chronic constriction injury-induced neuropathic pain through inhibiting oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction and Purification of Cedrol from Juniperus Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedrol, a tricyclic sesquiterpene alcohol, is a valuable natural product found in the essential oils of various coniferous trees, particularly those of the Juniperus genus. It is recognized for its characteristic woody aroma and a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and sedative effects.[1] This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from Juniperus species, intended for researchers, scientists, and professionals in drug development. The protocols cover various extraction techniques, including steam distillation and supercritical CO2 extraction, as well as purification methods such as vacuum fractional distillation and recrystallization. Additionally, this guide includes information on the analytical determination of this compound content and an overview of its key signaling pathways.
Introduction to this compound and its Pharmacological Significance
This compound is a prominent bioactive constituent of cedarwood oil, which has been traditionally used in medicine and aromatherapy.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects. Notably, this compound has demonstrated potent immunomodulatory activity, acting as a novel neutrophil agonist.[2] Furthermore, it exhibits significant anticancer properties by modulating multiple signaling pathways involved in carcinogenesis, such as inducing apoptosis and inhibiting cell survival signals.[3] Its anxiolytic and sedative effects are attributed to its influence on the hypothalamic-pituitary-adrenal (HPA) axis and neurotransmitter levels in the brain.[4] Given its therapeutic potential, efficient methods for its extraction and purification are of paramount importance for further research and drug development.
Extraction of this compound from Juniperus Species
The choice of extraction method significantly impacts the yield and quality of the extracted this compound. The following section details two common and effective methods: steam distillation and supercritical CO2 extraction.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for thermosensitive compounds like this compound, as it operates at temperatures below their decomposition point.
Protocol 1: High-Yield Steam Distillation of this compound
Objective: To extract crude cedarwood oil rich in this compound from Juniperus wood.
Materials and Equipment:
-
Freshly chipped or hammer-milled Juniperus wood (e.g., Juniperus virginiana)
-
Steam distillation apparatus (steam generator, distillation flask, condenser, and receiver)
-
Heating mantle or steam source
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Use freshly cut and chipped or hammer-milled Juniperus wood. Smaller particle size generally leads to higher oil yield and faster extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared Juniperus wood into the distillation flask and add a sufficient amount of deionized water to immerse the material partially.
-
Distillation: Begin heating the steam generator. Pass steam through the plant material. The steam will vaporize the volatile compounds, including this compound.
-
Condensation: The mixture of steam and volatile oil vapor is then passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which consists of a mixture of water and cedarwood oil, in the receiver. Continue the distillation for a period of 4 to 6 hours to ensure maximum oil recovery.[2]
-
Oil Separation: After distillation is complete, transfer the distillate to a separatory funnel. Allow the layers to separate. The less dense cedarwood oil will form the upper layer.
-
Drying: Carefully drain the lower aqueous layer and collect the oil. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the crude cedarwood oil in a sealed, dark glass vial at 4°C to prevent degradation.
Table 1: Influence of Steam Distillation Parameters on this compound Yield
| Parameter | Condition | Effect on Yield and Quality | Reference |
| Particle Size | Hammer-milled vs. Chipped | Hammer-milled wood provides a higher oil yield and faster recovery. | [2] |
| Steam Pressure | Low (<10 psi) vs. High (50-60 psi) | Low-pressure steam yields oil with a higher this compound content. However, high-pressure steam results in a better overall this compound yield due to a higher total oil recovery. | [2] |
| Distillation Time | 2 hours vs. 4 hours | Increasing distillation time from 2 to 4 hours can significantly increase the oil yield. |
Supercritical CO2 (SC-CO2) Extraction
Supercritical fluid extraction using carbon dioxide is a green and efficient alternative to traditional solvent extraction methods. SC-CO2 offers high selectivity and yields a solvent-free extract.
Protocol 2: High-Yield Supercritical CO2 Extraction of this compound
Objective: To extract high-quality cedarwood oil with a high this compound content from Juniperus wood.
Materials and Equipment:
-
Ground Juniperus wood
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Collection vessel
Procedure:
-
Preparation of Plant Material: Grind the dried Juniperus wood to a fine powder to increase the surface area for extraction.
-
Extractor Setup: Load the ground plant material into the extraction vessel of the supercritical fluid extractor.
-
Parameter Setting: Set the desired extraction parameters (temperature and pressure). Optimal conditions can vary depending on the specific Juniperus species and desired extract composition.
-
Extraction: Pump liquid CO2 into the system and bring it to a supercritical state by adjusting the temperature and pressure. The supercritical CO2 then passes through the extraction vessel, dissolving the this compound and other essential oil components.
-
Separation and Collection: The CO2-oil mixture flows into a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the extracted oil. The gaseous CO2 can be recycled.
-
Extract Recovery: Collect the cedarwood oil from the separator.
-
Storage: Store the extract in a sealed, dark glass vial at 4°C.
Table 2: Influence of SC-CO2 Extraction Parameters on this compound Yield and Quality
| Parameter | Condition | Effect on Yield and Quality | Reference |
| Temperature | 25°C vs. 100°C | Lower temperatures (25°C) result in a higher ratio of this compound to cedrene. High temperatures can cause dehydration of this compound to cedrene. | [1][5] |
| Pressure | 1500 psi vs. 6000 psi | The rate of extraction is highest at higher pressures (6000 psi). | [1] |
| Co-solvent | Addition of ethanol | The addition of a polar co-solvent like ethanol can increase the extraction yield of more polar compounds. | [6] |
| Extraction Time | 150 min vs. 210 min | Longer extraction times generally lead to higher yields. | [7] |
Purification of this compound
The crude cedarwood oil obtained from extraction is a complex mixture of various terpenes and other compounds. To obtain high-purity this compound, further purification steps are necessary.
Vacuum Fractional Distillation
Vacuum fractional distillation is an effective method for separating compounds with close boiling points. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation.
Protocol 3: Purification of this compound by Vacuum Fractional Distillation
Objective: To separate this compound from other components of crude cedarwood oil.
Materials and Equipment:
-
Crude cedarwood oil
-
Vacuum fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle with a magnetic stirrer
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.[8]
-
Charging the Flask: Place the crude cedarwood oil and a stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect the different fractions based on their boiling points at the reduced pressure. This compound has a higher boiling point than many other components in cedarwood oil, such as cedrene.
-
Monitoring: Monitor the temperature at the distillation head and the pressure of the system throughout the process.
-
This compound Fraction: The fraction rich in this compound is collected and can be further purified by recrystallization.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Protocol 4: Recrystallization of this compound
Objective: To obtain high-purity crystalline this compound.
Materials and Equipment:
-
This compound-rich fraction from vacuum distillation
-
Suitable recrystallization solvent (e.g., ethanol, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Ethanol and hexane are commonly used solvents.
-
Dissolution: Place the this compound-rich fraction in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. This compound crystals will start to form. Further cooling in an ice bath can enhance crystal formation. Slow cooling promotes the growth of larger, purer crystals.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.
Table 3: Common Solvents for this compound Recrystallization
| Solvent | Properties | Reference |
| Ethanol | Good for dissolving this compound at elevated temperatures and allows for good crystal formation upon cooling. | [11] |
| Hexane | A non-polar solvent that can be effective for recrystallizing this compound, especially when used in a two-solvent system with a more polar solvent. | [11] |
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways of this compound
Anticancer Activity: this compound exerts its anticancer effects through the modulation of several key signaling pathways. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt survival pathway, leading to the downregulation of anti-apoptotic proteins and the activation of caspases. Additionally, this compound can induce the generation of reactive oxygen species (ROS), which further contributes to apoptotic cell death.
Caption: this compound's Anticancer Signaling Pathway.
Immunomodulatory Activity: this compound has been identified as an immunomodulatory agent that can influence inflammatory responses. It has been shown to suppress the activation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound's Immunomodulatory Signaling Pathway.
Analysis of this compound Content
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the qualitative and quantitative analysis of this compound in essential oil extracts.
Brief Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute the cedarwood oil extract in a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume of the diluted sample into the GC-MS system.
-
Separation: The components of the oil are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection and Identification: The separated components are then ionized and detected by the mass spectrometer. The resulting mass spectrum is compared to a library of known compounds for identification.
-
Quantification: The concentration of this compound can be determined by comparing its peak area to that of a known concentration of a this compound standard.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the high-yield extraction and purification of this compound from Juniperus species. The choice of extraction method and the optimization of its parameters are crucial for maximizing the yield and quality of the final product. Subsequent purification by vacuum fractional distillation and recrystallization can yield high-purity this compound suitable for pharmacological studies and drug development. The elucidation of this compound's mechanisms of action through various signaling pathways underscores its potential as a therapeutic agent. Further research into its clinical applications is warranted.
References
- 1. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Volatile Oil from Western Juniper | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 3. thescipub.com [thescipub.com]
- 4. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: Chemical Synthesis and Evaluation of Novel Cedrol Derivatives as JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of novel cedrol derivatives as potential inhibitors of Janus Kinase 3 (JAK3), a key target in inflammatory diseases and immune responses. The information is primarily based on the findings reported by Ma et al. (2024), who synthesized a series of 27 new this compound derivatives. While the full experimental details from the primary publication are not publicly available, this document provides generalized protocols and data templates to guide researchers in this area.
Introduction
This compound, a naturally occurring sesquiterpene alcohol, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Structural modification of the this compound scaffold presents a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. The Janus kinase (JAK) family, particularly JAK3, plays a crucial role in cytokine signaling pathways that are integral to immune cell function.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune and inflammatory disorders, making JAK3 a compelling target for drug discovery.[1]
A recent study by Ma et al. (2024) describes the design, synthesis, and screening of novel this compound derivatives as small molecule inhibitors of JAK3.[1] The study reports the synthesis of 27 new derivatives using chloroacetic acid and acryloyl chloride as key intermediates.[1] The inhibitory effects of these compounds on JAK kinases were evaluated using Homogeneous Time-Resolved Fluorescence (HTRF) technology, with one derivative, compound 22, identified as a potent, dose-dependent inhibitor of LPS-induced p-JAK3 secretion.[1]
Data Presentation
The following tables summarize the key quantitative data that would be generated during the synthesis and evaluation of novel this compound derivatives, based on the approach of Ma et al. (2024).
Table 1: Synthesis and Characterization of Novel this compound Derivatives
| Compound ID | Intermediate Used | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Chloroacetic acid | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| 2 | Chloroacetic acid | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| ... | ... | ... | ... | ... | ... |
| 22 | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| ... | ... | ... | ... | ... | ... |
| 28 | Acryloyl chloride | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Note: The specific data for each of the 27 novel derivatives is not available in the public domain. Researchers should populate this table with their own experimental results.
Table 2: In Vitro JAK3 Inhibition Activity of Novel this compound Derivatives
| Compound ID | JAK3 Inhibition IC₅₀ (nM) | Selectivity vs. JAK1, JAK2, TYK2 (IC₅₀ in nM) |
| 1 | [Data not available] | [Data not available] |
| 2 | [Data not available] | [Data not available] |
| ... | ... | ... |
| 22 | [Potent, dose-dependent inhibition reported] | [Data not available] |
| ... | ... | ... |
| 28 | [Data not available] | [Data not available] |
| Tofacitinib (Control) | [Reference Value] | [Reference Values] |
Note: The IC₅₀ values for the 27 novel derivatives are not publicly available. This table serves as a template for organizing experimental data.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of novel this compound derivatives, based on the methodologies suggested by Ma et al. (2024) and standard laboratory practices.
Protocol 1: General Synthesis of this compound Derivatives via Esterification with Chloroacetic Acid Intermediate
This protocol describes a general two-step procedure for the synthesis of this compound esters.
Step 1: Synthesis of Cedryl Chloroacetate Intermediate
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cedryl chloroacetate intermediate.
Step 2: Synthesis of Final this compound Derivatives
-
To a solution of the cedryl chloroacetate intermediate (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF), add a desired nucleophile (e.g., an amine or thiol, 1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of this compound Derivatives via Acryloyl Chloride Intermediate
This protocol outlines a general method for the synthesis of cedryl acrylate derivatives.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add acryloyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cedryl acrylate derivative.
-
Characterize the structure and purity of the final compound using appropriate analytical techniques.
Protocol 3: In Vitro JAK3 Kinase Inhibition Assay (HTRF)
This protocol provides a general procedure for assessing the inhibitory activity of the synthesized this compound derivatives against JAK3 kinase using HTRF technology.
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
HTRF Kinase Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds (this compound derivatives) and positive control (e.g., Tofacitinib)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the JAK3 enzyme and the biotinylated peptide substrate in HTRF Kinase Buffer.
-
Initiate the kinase reaction by adding 4 µL of an ATP solution (at a concentration close to the Km for JAK3).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in HTRF Detection Buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of the compound concentration to determine the IC₅₀ values.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of novel this compound derivatives.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of novel this compound derivatives as JAK3 inhibitors.
References
Application Notes and Protocols for In Vivo Evaluation of Cedrol's Cardioprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrol, a naturally occurring sesquiterpene found in the essential oil of cedar trees, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and anti-fibrotic properties.[1][2][3] Recent studies suggest that these characteristics may translate into cardioprotective effects, particularly in the context of cardiac inflammation and fibrosis.[1][2][3] This document provides detailed application notes and protocols for designing and conducting in vivo studies to rigorously evaluate the cardioprotective efficacy of this compound, with a focus on a rodent model of myocardial infarction (MI).
The proposed studies will utilize a well-established left anterior descending (LAD) coronary artery ligation model in rats to mimic human MI. The protocols outlined below cover the surgical procedure, this compound administration, and subsequent biochemical and histopathological analyses to assess the extent of cardiac injury and the potential therapeutic impact of this compound.
Experimental Design and Workflow
A comprehensive in vivo study to assess this compound's cardioprotective effects should include multiple experimental groups to differentiate between prophylactic and therapeutic potential. The following workflow is recommended:
Caption: Experimental workflow for evaluating this compound's cardioprotective effects.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Male Sprague-Dawley Rats (250-300g) | Charles River | N/A |
| This compound | Sigma-Aldrich | C4880 |
| Ketamine | Zoetis | N/A |
| Xylazine | Akorn | N/A |
| Isoflurane | Piramal | N/A |
| 2,3,5-triphenyltetrazolium chloride (TTC) | Sigma-Aldrich | T8877 |
| Masson's Trichrome Stain Kit | Sigma-Aldrich | HT15 |
| Hematoxylin and Eosin (H&E) Stains | Sigma-Aldrich | HHS32, E4009 |
| Rat cTnI ELISA Kit | Abcam | ab210991 |
| Rat cTnT ELISA Kit | MyBioSource | MBS764516 |
| CK-MB Assay Kit | Abcam | ab155625 |
| LDH Activity Assay Kit | Abcam | ab102526 |
Experimental Protocols
Animal Model: Myocardial Infarction by LAD Ligation
This protocol describes the induction of myocardial infarction in rats through the permanent ligation of the left anterior descending (LAD) coronary artery.
Procedure:
-
Anesthetize the rat using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).[4]
-
Intubate the animal and connect it to a small animal ventilator, maintaining ventilation with room air.[4][5]
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Perform a left-sided thoracotomy through the fourth intercostal space to expose the heart.[6]
-
Carefully make an incision in the pericardium to visualize the LAD artery.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.[7]
-
Close the chest wall in layers and suture the skin incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
For the sham-operated group, follow the same procedure without ligating the LAD artery.
This compound Administration
This compound will be dissolved in a vehicle (e.g., corn oil or 0.5% carboxymethylcellulose) for administration.
| Group | Treatment | Dosage | Route | Timing |
| Sham | Vehicle | N/A | IP | Daily for 7 days pre- and 14 days post-surgery |
| MI-Control | Vehicle | N/A | IP | Daily for 7 days pre- and 14 days post-surgery |
| This compound Pre-treatment | This compound | 15 mg/kg | IP | Daily for 7 days prior to MI surgery |
| This compound Post-treatment | This compound | 15 mg/kg | IP | Daily for 14 days starting 24h after MI surgery |
| Positive Control | Propranolol | 10 mg/kg | Oral Gavage | Daily for 14 days starting 24h after MI surgery |
Note: The dosage of this compound is based on previous studies showing anti-inflammatory and anti-fibrotic effects in rats.[3] The positive control, propranolol, is a standard beta-blocker used in post-MI therapy.[8]
Assessment of Cardiac Function: Echocardiography
Echocardiography should be performed at baseline (before surgery) and at specified time points post-MI (e.g., day 1, 7, and 14) to assess cardiac function.
Procedure:
-
Lightly anesthetize the rat with isoflurane.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode and 2D images of the left ventricle in the parasternal long- and short-axis views.
-
Measure the following parameters:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Biochemical Analysis of Cardiac Injury Markers
Blood samples will be collected at 24 hours post-MI to measure the levels of key cardiac injury biomarkers.
Procedure:
-
Collect blood via tail vein or cardiac puncture into serum separator tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum at -80°C until analysis.
-
Quantify the serum levels of the following biomarkers using commercially available ELISA kits according to the manufacturer's instructions:
-
Cardiac Troponin I (cTnI)
-
Cardiac Troponin T (cTnT)
-
Creatine Kinase-MB (CK-MB)
-
Lactate Dehydrogenase (LDH)
-
| Biomarker | Expected Change in MI-Control | Potential Effect of this compound |
| cTnI | Significantly Increased | Attenuation of Increase |
| cTnT | Significantly Increased | Attenuation of Increase |
| CK-MB | Significantly Increased | Attenuation of Increase |
| LDH | Significantly Increased | Attenuation of Increase |
Histopathological Analysis
At the end of the study period (e.g., 14 days post-MI), hearts will be harvested for histopathological examination.
Procedure:
-
Euthanize the rat and excise the heart.
-
Rinse the heart with cold phosphate-buffered saline (PBS).
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Slice the ventricles into 2 mm thick transverse sections.[9]
-
Incubate the slices in 1% TTC solution in PBS at 37°C for 20 minutes.[10][11]
-
Fix the stained slices in 10% formalin.
-
Viable myocardium will stain red, while the infarcted area will remain pale white.[11]
-
Image both sides of each slice and quantify the infarct area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).[10]
Procedure:
-
Fix a portion of the heart tissue in 10% buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections using a Masson's Trichrome staining kit following the manufacturer's protocol.[12]
-
Nuclei will stain black.
-
Cytoplasm and muscle fibers will stain red.
-
Collagen (fibrotic tissue) will stain blue.[13]
-
-
Image the stained sections and quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
Procedure:
-
Prepare paraffin-embedded tissue sections as described for Masson's Trichrome staining.
-
Stain the sections with Hematoxylin and Eosin.
-
Examine the stained sections under a microscope to assess:
-
Cardiomyocyte necrosis
-
Inflammatory cell infiltration
-
Edema
-
Overall tissue architecture
-
Proposed Signaling Pathways of this compound's Cardioprotective Effects
This compound's cardioprotective effects are hypothesized to be mediated through the modulation of key signaling pathways involved in inflammation and fibrosis.
Caption: Proposed signaling pathways for this compound's cardioprotective effects.
Pathway Description: Myocardial infarction leads to the activation of pro-inflammatory pathways, such as NF-κB, and pro-fibrotic pathways, including the TGF-β/Smad cascade.[14] This results in the production of inflammatory cytokines, oxidative stress, and collagen deposition, ultimately leading to cardiac dysfunction. This compound is hypothesized to exert its cardioprotective effects by:
-
Inhibiting Oxidative Stress: Directly scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant enzymes.
-
Suppressing Inflammation: Inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.
-
Attenuating Fibrosis: Potentially upregulating the inhibitory Smad7, which in turn blocks the phosphorylation of Smad2/3 and downstream fibrotic signaling.[15]
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple group comparisons. A p-value of less than 0.05 will be considered statistically significant.
By following these detailed protocols and application notes, researchers can effectively design and execute in vivo studies to thoroughly evaluate the cardioprotective potential of this compound, contributing to the development of novel therapeutic strategies for myocardial infarction.
References
- 1. Cardioprotective effect of this compound in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of this compound in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification [jcvtr.tbzmed.ac.ir]
- 3. Cardioprotective effect of this compound in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Video: Acute Myocardial Infarction in Rats [jove.com]
- 8. Beta-blocker therapy in patients with acute myocardial infarction: not all patients need it - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. medschool.vcu.edu [medschool.vcu.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. med.emory.edu [med.emory.edu]
- 14. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mechanism of suppression of TGF–β/SMAD signaling by NF-κB/RelA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cedrol in Aromatherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrol, a tricyclic sesquiterpene alcohol, is a prominent constituent of the essential oils derived from various conifer trees, particularly those of the Cupressus and Juniperus genera, such as Virginian cedarwood (Juniperus virginiana), where it can be found in concentrations of approximately 24-32%.[1] Traditionally used in aromatherapy for its calming and grounding properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[2] These notes provide a comprehensive overview of the current understanding of this compound's bioactivity and offer detailed protocols for its investigation in a research and development setting.
This compound has demonstrated a range of pharmacological effects, including sedative, anxiolytic, anti-inflammatory, antimicrobial, and potential neuroprotective activities.[1][2][3][4] Its primary applications in aromatherapy are centered on its ability to modulate the central and autonomic nervous systems, leading to a state of relaxation and reduced anxiety.[1][2][5]
Potential Applications in Aromatherapy
-
Anxiolytic and Sedative Effects: Inhalation or administration of this compound has been shown to reduce anxiety-like behaviors in animal models and induce a sedative effect.[2][5][6] This is attributed to its ability to modulate neurotransmitter systems and reduce sympathetic nervous activity.[1][5]
-
Sleep Enhancement: By promoting relaxation and reducing the latency of non-rapid eye movement (NREM) sleep, this compound may be a valuable agent in managing insomnia and improving sleep quality.[1]
-
Stress Reduction: this compound has been observed to decrease physiological markers of stress, such as heart rate and blood pressure, by increasing parasympathetic activity.[1][7]
-
Cognitive Support in Neurodegenerative Conditions: Preliminary research suggests that this compound may offer neuroprotective benefits. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, and to increase hippocampal cerebral blood flow, which is often compromised in cognitive decline.[1]
-
Anti-inflammatory and Analgesic Properties: this compound exhibits anti-inflammatory and analgesic effects, suggesting its potential use in aromatherapy for pain and inflammation management.[3][8]
-
Antimicrobial Activity: In vitro studies have demonstrated this compound's efficacy against Gram-positive bacteria and yeast, indicating its potential for use in topical applications for skin health.[1][4]
Mechanisms of Action
This compound exerts its effects through multiple pathways:
-
Autonomic Nervous System Modulation: Inhalation of this compound leads to a significant decrease in sympathetic nervous system activity and an increase in parasympathetic activity.[1][5][7] This results in reduced heart rate, blood pressure, and respiratory rate, contributing to its relaxing effects.[1][7]
-
Neurotransmitter System Interactions:
-
Serotonergic and Dopaminergic Pathways: this compound has been shown to increase levels of serotonin (5-HT) and decrease levels of dopamine (DA) and norepinephrine in the brain.[1][5][9] This modulation of monoamine neurotransmitters is a key mechanism for its anxiolytic effects.[5]
-
GABAergic System: Evidence suggests that this compound may interact with the GABAergic system, the primary inhibitory neurotransmitter pathway in the central nervous system, which could contribute to its sedative and anxiolytic properties.[2][10]
-
-
Anti-inflammatory Pathways: this compound has been found to inhibit the phosphorylation of JAK3, a key enzyme in inflammatory signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines.[8] It also demonstrates antioxidant properties.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Anxiolytic and Sedative Effects of this compound in Animal Models
| Parameter | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Anxiolytic Activity | Female ICR Mice | Intraperitoneal (i.p.) | 1200–1600 mg/kg | Significant increase in open arm entries and time in the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests. | [5][11] |
| Anxiolytic Activity | Male ICR Mice | Intraperitoneal (i.p.) | 400-1600 mg/kg | Significant anxiolytic effect in EPM and LDB tests. | [9] |
| Sedative Effect | Wistar Rats | Inhalation | Not specified | Significantly decreased spontaneous motor activity and prolonged pentobarbital-induced sleeping time. | [6] |
Table 2: Effects of this compound on Neurotransmitter Levels in Female Mice
| Neurotransmitter/Metabolite | Brain Region | Administration Route | Dosage | Change | Reference |
| 5-Hydroxytryptamine (5-HT) | Whole Brain | Intraperitoneal (i.p.) | 1200–1600 mg/kg | Increased | [5][11] |
| Dopamine (DA) | Whole Brain | Intraperitoneal (i.p.) | 1200–1600 mg/kg | Decreased | [5][11] |
| 5-HIAA/5-HT Ratio | Whole Brain | Intraperitoneal (i.p.) | 1200–1600 mg/kg | Reduced | [5][11] |
| DOPAC/DA Ratio | Whole Brain | Intraperitoneal (i.p.) | 1200–1600 mg/kg | Increased | [5][11] |
Table 3: Physiological Effects of this compound Inhalation in Humans
| Parameter | Subjects | This compound Concentration | Observed Effect | Reference |
| Heart Rate | Healthy adults (n=26) | 14.2 ± 1.7 µg/L | Significantly decreased | [7] |
| Systolic Blood Pressure | Healthy adults (n=26) | 14.2 ± 1.7 µg/L | Significantly decreased | [7] |
| Diastolic Blood Pressure | Healthy adults (n=26) | 14.2 ± 1.7 µg/L | Significantly decreased | [7] |
| Respiratory Rate | Healthy adults (n=26) | 14.2 ± 1.7 µg/L | Reduced | [7] |
| Parasympathetic Activity (HF component of HRV) | Healthy adults (n=26) | 14.2 ± 1.7 µg/L | Increased | [7] |
| Sympathovagal Balance (LF/HF ratio of HRV) | Healthy adults (n=26) | 14.2 ± 1.7 µg/L | Decreased | [7] |
Experimental Protocols
Protocol for Evaluating Anxiolytic Activity in Mice (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
Elevated Plus Maze (EPM) apparatus
-
Male/Female ICR mice (as per study design)
-
This compound solution (vehicle to be determined based on solubility, e.g., Tween 80/saline)
-
Positive control (e.g., Diazepam)
-
Vehicle control
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 200, 400, 800, 1200, 1600 mg/kg, i.p.), diazepam, or vehicle to different groups of mice.[5]
-
Pre-treatment Time: Allow a 30-minute pre-treatment period before placing the mice in the EPM.
-
EPM Test:
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Record the behavior of the mouse for 5 minutes using a video camera.
-
Key parameters to measure:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
-
Data Analysis:
-
Calculate the percentage of open arm entries (%OAE) = (Open arm entries / Total arm entries) x 100.
-
Calculate the percentage of time spent in the open arms (%OAT) = (Time in open arms / Total time) x 100.
-
An increase in %OAE and %OAT indicates an anxiolytic-like effect.
-
Compare the results between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol for Assessing Sedative Effects in Rats (Pentobarbital-Induced Sleep Test)
Objective: To determine the sedative properties of this compound by measuring its effect on sleeping time induced by pentobarbital.
Materials:
-
Wistar rats
-
This compound (for inhalation)
-
Pentobarbital sodium solution
-
Inhalation chamber
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions.
-
This compound Exposure: Expose a group of rats to vaporized this compound in an inhalation chamber for a specified duration. A control group should be exposed to ambient air.
-
Pentobarbital Administration: Immediately after the exposure period, administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.) to both the this compound-exposed and control groups.
-
Measurement of Sleep Parameters:
-
Record the latency to the onset of sleep (loss of righting reflex).
-
Measure the duration of sleep (time from the loss to the recovery of the righting reflex).
-
-
Data Analysis:
-
Compare the sleep latency and duration between the this compound-exposed group and the control group using a t-test or other appropriate statistical analysis.
-
A prolongation of sleeping time in the this compound-exposed group indicates a sedative effect.[6]
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanisms of this compound's anxiolytic and sedative effects.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Safety and Toxicology
This compound is generally considered to have minimal risk in terms of skin irritancy, allergenicity, and toxicity.[1] However, as with any bioactive compound, it is essential to conduct thorough safety and toxicological assessments, especially for new formulations or routes of administration.
Conclusion
This compound presents a promising natural compound for various aromatherapy applications, supported by a growing body of scientific evidence. Its multifaceted mechanisms of action, particularly on the nervous and inflammatory systems, warrant further investigation for the development of evidence-based therapeutic interventions. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this compound.
References
- 1. essenceofthyme.com [essenceofthyme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice [jstage.jst.go.jp]
- 6. The sedative effects and mechanism of action of this compound inhalation with behavioral pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autonomic responses during inhalation of natural fragrance of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cedrol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cedrol, a naturally occurring sesquiterpene alcohol, presents a unique and rigid tricyclic chiral scaffold. While its primary applications have historically been in the fragrance industry, its well-defined stereochemistry makes it an intriguing candidate as a chiral building block for asymmetric synthesis. This document provides an overview of known derivatizations of this compound and explores its potential applications in the synthesis of chiral ligands and auxiliaries.
Introduction to this compound
This compound is a tertiary alcohol with a complex polycyclic structure, isolated primarily from the essential oil of conifers like cedar and juniper.[1] Its rigid framework and multiple stereocenters make it an attractive starting material for the synthesis of novel chiral molecules. The readily available natural sources of (+)-cedrol provide a cost-effective entry into a specific enantiomeric series.[2]
Known Chemical Transformations of this compound
While the use of this compound as a sophisticated chiral auxiliary or ligand is not extensively documented, several chemical modifications have been reported, primarily for the creation of fragrance compounds. These reactions demonstrate the accessibility and reactivity of the tertiary hydroxyl group.
One of the most common derivatizations of this compound is its conversion to cedryl acetate, a compound also used in the fragrance industry. This reaction proceeds via a standard esterification of the tertiary alcohol.
Experimental Protocol: Synthesis of Cedryl Acetate [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-cedrol (1.0 eq) in a suitable solvent such as toluene.
-
Reagent Addition: Add acetic anhydride (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure cedryl acetate.
Methylation of this compound leads to the formation of Cedramber®, another valuable fragrance ingredient. This etherification demonstrates that the hydroxyl group can be converted into other functional groups.
Experimental Protocol: Synthesis of Cedramber® [2]
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-cedrol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (1.2 eq), portion-wise to the solution to form the corresponding alkoxide.
-
Electrophile Addition: While stirring, add a methylating agent, such as methyl iodide (1.5 eq), dropwise to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by vacuum distillation or column chromatography.
The Ritter reaction provides a pathway to introduce a nitrogen-containing functional group, specifically an amide, onto the this compound scaffold. This transformation highlights the potential for creating more complex derivatives.
Experimental Protocol: Ritter Reaction of this compound [3]
-
Reaction Setup: In a round-bottom flask, dissolve (+)-cedrol (1.0 eq) in a nitrile solvent (e.g., acetonitrile), which also serves as the reactant.
-
Acid Promotion: Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid or a Lewis acid, to catalyze the reaction.
-
Carbocation Formation and Nucleophilic Attack: The acid promotes the formation of a tertiary carbocation from this compound, which is then attacked by the nitrogen of the nitrile.
-
Hydrolysis and Work-up: After the reaction is complete, carefully pour the mixture over ice and neutralize with a base (e.g., aqueous sodium hydroxide) to hydrolyze the intermediate nitrilium ion to the corresponding N-acetyl-cedrylamine.
-
Extraction and Purification: Extract the amide product with a suitable organic solvent. The combined organic extracts are then washed, dried, and concentrated. Purification is typically achieved through recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the typical outcomes for the described transformations. Note that specific yields can vary based on reaction scale and optimization.
| Derivative | Reaction Type | Reagents | Typical Yield (%) |
| Cedryl Acetate | Esterification | Acetic Anhydride, p-TsOH | > 85 |
| Cedramber® | Etherification | NaH, Methyl Iodide | > 80 |
| N-acetyl-cedrylamine | Ritter Reaction | Acetonitrile, H₂SO₄ | 60-75 |
Prospective Applications in Asymmetric Synthesis
The rigid, chiral backbone of this compound makes it a promising scaffold for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. While this area remains largely unexplored in published literature, the following sections outline potential research directions.
The introduction of a phosphine moiety onto the this compound skeleton could lead to a new class of bulky, chiral phosphine ligands.
Conceptual Workflow for this compound-Based Phosphine Ligand Synthesis
Caption: Proposed synthesis of a this compound-derived phosphine ligand.
By attaching the this compound moiety to a prochiral substrate, it could serve as a chiral auxiliary, directing the stereochemical outcome of a reaction.
Logical Flow for this compound as a Chiral Auxiliary
Caption: Conceptual use of this compound as a recoverable chiral auxiliary.
Conclusion
This compound offers a readily available, stereochemically rich scaffold that is currently underutilized in the field of asymmetric synthesis. The known derivatizations, primarily for fragrance applications, demonstrate that the tertiary alcohol can be functionalized. The development of methodologies to convert this compound into novel chiral ligands and auxiliaries represents a promising and largely unexplored area of research. Such endeavors could lead to the discovery of new and effective catalysts for enantioselective transformations, with potential applications in pharmaceutical and fine chemical synthesis. Further investigation into the functionalization of the this compound backbone beyond the hydroxyl group could also unlock new avenues for its use as a versatile chiral building block.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Cedrol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of cedrol in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility issues and achieve your desired experimental outcomes.
This compound, a naturally occurring sesquiterpene alcohol, exhibits poor solubility in water, which can significantly hinder its application in various research and development fields, particularly in biological and pharmaceutical studies.[1][2] This guide provides an overview of several effective techniques to enhance the aqueous solubility of this compound, complete with adaptable experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is known to be slightly or practically insoluble in water.[1][2] Different sources provide slightly varying estimated values for its intrinsic water solubility, generally in the range of 11.3 mg/L to 21.88 mg/L at 25°C.[3][4]
Q2: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. The most common and effective methods include:
-
Co-solvency: Blending water with a miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
-
Micellar Solubilization using Surfactants: Incorporating this compound into micelles formed by surfactants.
-
Nanoemulsion Formulation: Creating a stable, sub-micron emulsion of this compound.
Q3: How do I choose the best solubilization method for my experiment?
The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro, in vivo), potential toxicity of excipients, and the desired final formulation. For initial in vitro screening, co-solvents or surfactant-based methods might be quick and easy. For in vivo studies, cyclodextrins, solid dispersions, or nanoemulsions are often preferred due to their biocompatibility and potential to improve bioavailability.[5]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and adaptable experimental protocols for the most common this compound solubilization techniques.
Co-solvency
Principle: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[6] Commonly used co-solvents include ethanol and propylene glycol.
Experimental Protocol: Solubility Determination in Co-solvent Systems
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol or propylene glycol in water).
-
Equilibration: Add an excess amount of this compound to each co-solvent mixture in sealed vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath until equilibrium is reached (typically 24-48 hours).
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved this compound.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting:
-
Issue: this compound precipitates upon dilution with an aqueous buffer.
-
Solution: The concentration of the co-solvent may be too low in the final solution. Try to minimize the dilution step or use a higher initial concentration of the co-solvent. It's crucial to check the final co-solvent concentration in your experimental medium to ensure it doesn't cause precipitation.
-
-
Issue: The co-solvent is not compatible with my experimental model (e.g., cell culture).
-
Solution: Many co-solvents can be toxic to cells at higher concentrations. Determine the tolerance of your specific cell line to the chosen co-solvent by running a vehicle control experiment. Consider using less toxic co-solvents like propylene glycol or polyethylene glycol 400 (PEG 400).
-
Data Presentation:
Record your results in a table to compare the effectiveness of different co-solvents and concentrations.
| Co-solvent | Concentration (% v/v) | This compound Solubility (mg/mL) |
| Ethanol | 10 | Experimental Data |
| 20 | Experimental Data | |
| 30 | Experimental Data | |
| Propylene Glycol | 10 | Experimental Data |
| 20 | Experimental Data | |
| 30 | Experimental Data |
Experimental Workflow for Co-solvency
References
- 1. This compound | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB014697) - FooDB [foodb.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 77-53-2 [thegoodscentscompany.com]
- 5. Hair Growth Promoting Activity of this compound Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on production mechanism and industrial applications of renewable propylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cedrol Degradation Products Under Stress Conditions
Disclaimer: As of November 2025, detailed and quantitative public domain data specifically on the forced degradation of cedrol under various stress conditions (thermal, photolytic, oxidative, and pH) is not available. The following technical support center content is a template based on established principles of forced degradation studies for pharmaceuticals and common analytical practices. Researchers should use this as a guide and populate it with their own experimental data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of this compound degradation products under stress conditions.
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation of this compound observed under stress conditions. | Stress conditions are not harsh enough (e.g., temperature too low, duration too short, reagent concentration too low). | - Increase the temperature in increments of 10°C for thermal stress. - Extend the duration of exposure to the stressor. - For hydrolytic stress, use a higher concentration of acid or base (e.g., starting from 0.1 M and increasing). - For oxidative stress, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).[1] |
| This compound is inherently stable under the applied conditions. | - Confirm the stability by exposing the sample to more extreme conditions. If no degradation is observed after significant stress, it indicates high stability.[2] | |
| Excessive degradation of this compound (e.g., >50%) leading to multiple, unidentifiable peaks in the chromatogram. | Stress conditions are too harsh, leading to secondary degradation products. | - Reduce the duration of stress exposure. - Lower the temperature for thermal stress. - Decrease the concentration of the stressor (acid, base, or oxidizing agent).[2] |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase composition or pH. | - Optimize the mobile phase by varying the organic solvent ratio and the pH of the aqueous phase. - Consider using a different buffer system. |
| Column degradation due to harsh pH. | - Ensure the column used is stable at the pH of the mobile phase and the sample. - Use a guard column to protect the analytical column. | |
| Co-elution of degradation products with the parent drug or with each other. | - Adjust the gradient slope in a gradient HPLC method. - Try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column). | |
| Inconsistent or non-reproducible results. | Inconsistent sample preparation. | - Ensure accurate and consistent weighing of samples and preparation of solutions. - Use calibrated pipettes and volumetric flasks. |
| Fluctuation in instrument parameters (e.g., temperature, flow rate). | - Allow the HPLC system to equilibrate thoroughly before starting the analysis. - Regularly perform system suitability tests to ensure the instrument is performing correctly. | |
| Instability of degradation products after their formation. | - Analyze the stressed samples as soon as possible after the stress period. - If immediate analysis is not possible, store the samples at a low temperature (e.g., 2-8°C) and protect them from light. | |
| Difficulty in identifying degradation products by mass spectrometry (MS). | Low concentration of degradation products. | - Concentrate the sample before MS analysis. - Use a more sensitive mass spectrometer or ionization source. |
| Complex fragmentation patterns. | - Perform MS/MS (tandem mass spectrometry) to obtain structural information. - Compare the fragmentation pattern with known structures or use in-silico fragmentation prediction tools. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for the forced degradation of a sesquiterpenoid like this compound?
A1: Based on ICH guidelines for stability testing of new drug substances, the following stress conditions are typically employed:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[1][2]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1][2]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60-80°C) with and without humidity.[1][2]
-
Photolytic Degradation: Exposing the drug substance (in solid and solution form) to a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q2: What are the expected degradation products of this compound?
A2: While specific data for this compound is limited, based on its chemical structure (a tertiary alcohol), potential degradation pathways could include:
-
Dehydration: Under acidic or thermal stress, this compound could undergo dehydration to form cedrene isomers.
-
Oxidation: Oxidative stress could lead to the formation of ketones, aldehydes, or further hydroxylated derivatives. One study has reported the oxidative degradation of this compound to pseudoanisatin, though not in a formal stability study context. Microbial transformation studies have identified hydroxylated metabolites such as 12β-hydroxy this compound, 10α-hydroxythis compound, and 3β-hydroxy this compound.[3]
-
Rearrangement: Acidic conditions can sometimes induce rearrangements of the tricyclic carbon skeleton.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products.[4][5] To identify the unknown degradation products, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) and HPLC-MS/MS are essential for obtaining molecular weight and structural information.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, especially for volatile degradation products.[7]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: The development of a stability-indicating method involves:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (with a buffer like phosphate or acetate) and an organic solvent (like acetonitrile or methanol).
-
Forced Degradation: Subject this compound to various stress conditions to generate a mixture of the drug and its degradation products.
-
Method Optimization: Optimize the mobile phase composition (isocratic or gradient elution), pH, flow rate, and column temperature to achieve good separation between the this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug from all potential degradation products.
Q5: Are there any known signaling pathways affected by this compound degradation products?
A5: Currently, there is no publicly available research on the specific signaling pathways affected by the degradation products of this compound. Studies have focused on the biological activities of this compound itself, which has been shown to influence pathways such as PI3K/Akt and NF-κB in cancer cells.[8] The toxicological effects and biological activities of this compound's degradation products would require separate investigation.
Experimental Protocols
The following are generalized protocols for forced degradation studies. Researchers must adapt these to their specific experimental setup and the stability characteristics of this compound.
Protocol 1: Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. For basic hydrolysis, use 0.1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the acidic sample with a base, and the basic sample with an acid).
-
Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Protocol 3: Thermal Degradation
-
Place a known amount of solid this compound in a stability chamber.
-
Expose the sample to a dry heat condition (e.g., 80°C) and a humid condition (e.g., 60°C / 75% RH).
-
Collect samples at different time points (e.g., 1, 3, 7, 14 days).
-
For analysis, dissolve the solid sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Expose a solid sample of this compound and a solution of this compound to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample (wrapped in aluminum foil) under the same conditions but protected from light.
-
Collect samples after a specified duration of exposure.
-
Prepare the samples for analysis as described in the previous protocols and analyze by HPLC.
Data Presentation
Quantitative data from forced degradation studies should be summarized in tables for easy comparison. Below is a template for such a table.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % this compound Degraded | Number of Degradation Products | Major Degradation Product(s) (% Area) |
| 0.1 M HCl | 24 hours | 60 | Data | Data | Data |
| 0.1 M NaOH | 24 hours | 60 | Data | Data | Data |
| 3% H₂O₂ | 24 hours | 25 | Data | Data | Data |
| Thermal (dry heat) | 14 days | 80 | Data | Data | Data |
| Photolytic (solid) | ICH Q1B | 25 | Data | Data | Data |
| Photolytic (solution) | ICH Q1B | 25 | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Experimental Workflow for this compound Forced Degradation Analysis
Caption: Workflow for this compound forced degradation and analysis.
Logical Relationship for Stability-Indicating Method Development
Caption: Logic for stability-indicating method development.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 8. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cedrol Cytotoxicity in Primary Cell Lines
Welcome to the technical support center for researchers utilizing cedrol in primary cell line experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce the cytotoxic effects of this compound, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to primary cell lines?
Yes, this compound can exhibit cytotoxicity to primary cell lines, although it generally shows higher selectivity towards cancer cells. The half-maximal inhibitory concentration (IC50) of this compound has been determined in several non-cancerous primary cell lines, indicating that at certain concentrations, it can reduce cell viability. For instance, the IC50 of this compound after 48 hours of treatment has been reported to be 202.19 ± 4.27 µM in SVEC mouse vascular endothelial cells and 281.60 ± 5.17 µM in MDCK canine kidney epithelial cells[1][2].
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound-induced cytotoxicity is often mediated through the induction of apoptosis (programmed cell death). This can occur via both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the activation of caspases (such as caspase-3, -8, and -9), an increased ratio of Bax/Bcl-2, and DNA fragmentation[1][3][4][5]. Additionally, this compound has been shown to induce the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential, which can contribute to its cytotoxic effects[2][6].
Q3: How can I reduce the cytotoxicity of this compound in my primary cell line experiments?
Several methods can be employed to mitigate the cytotoxic effects of this compound on primary cells:
-
Dose Optimization: The most straightforward approach is to use the lowest effective concentration of this compound that achieves the desired biological effect in your experiment while minimizing toxicity to the primary cells.
-
Encapsulation: Incorporating this compound into drug delivery systems like nanoparticles or liposomes can reduce its systemic toxicity and control its release.
-
Co-treatment with Protective Agents: The use of antioxidants or other cytoprotective agents may help to counteract the cytotoxic mechanisms of this compound.
-
Synergistic Co-treatment (in cancer-related studies): In the context of cancer research where primary cells might be used as a control, combining a lower dose of this compound with another therapeutic agent (like 5-fluorouracil) can achieve the desired anti-cancer effect while potentially reducing the toxic burden on normal cells[1][7].
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
Yes, this compound has been shown to modulate several key signaling pathways, primarily in the context of cancer cells, which may also be relevant to its effects on primary cells. These include the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways[2][3][6]. The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. The NF-κB pathway is a key regulator of inflammation and cell survival.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Primary Cell Cultures Treated with this compound
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell line and experimental goals. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
Possible Cause 2: Direct exposure of cells to free this compound.
-
Solution 1: Encapsulate this compound in nanoparticles. Formulating this compound into nanoparticles can provide a sustained release and may reduce the peak concentration that cells are exposed to, thereby lowering cytotoxicity.
-
Solution 2: Encapsulate this compound in liposomes. Liposomal delivery can improve the solubility of hydrophobic compounds like this compound and reduce their toxicity to normal tissues.
Possible Cause 3: Oxidative stress induced by this compound.
-
Solution: Consider co-treatment with an antioxidant. N-acetylcysteine (NAC) has been shown to reverse the effects of ROS generation induced by this compound and similar compounds, potentially reducing cytotoxicity[6].
Issue 2: Difficulty in Preparing Stable this compound-Loaded Nanoparticles or Liposomes
Possible Cause 1: Aggregation of nanoparticles.
-
Troubleshooting:
-
Adjust the concentration of the polymer or surfactant used in the formulation.
-
Optimize the pH of the buffer.
-
Incorporate stabilizing agents.
-
Possible Cause 2: Low encapsulation efficiency of hydrophobic this compound in liposomes.
-
Troubleshooting:
-
Optimize the lipid composition, particularly the ratio of phospholipids to cholesterol.
-
Adjust the drug-to-lipid ratio; a lower ratio often improves encapsulation.
-
Ensure the hydration temperature is above the transition temperature of the lipids.
-
Possible Cause 3: Inconsistent particle size.
-
Troubleshooting:
-
For nanoparticles, control the sonication time and power during emulsification.
-
For liposomes, use an extruder with a defined pore size for homogenization.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Primary and Cancer Cell Lines (48h Treatment)
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| SVEC | Mouse Vascular Endothelial (Primary) | 202.19 ± 4.27 | [1][2] |
| MDCK | Canine Kidney Epithelial (Primary) | 281.60 ± 5.17 | [1][2] |
| HT-29 | Human Colorectal Adenocarcinoma (Cancer) | 138.91 ± 17.81 | [1][2] |
| CT-26 | Mouse Colorectal Carcinoma (Cancer) | 92.46 ± 4.09 | [1][2] |
| K562 | Human Leukemia (Cancer) | 179.5 | [3][4] |
| A549 | Human Lung Carcinoma (Cancer) | 14.53 (at 48h) |[2] |
Table 2: Synergistic Effect of this compound and 5-Fluorouracil (5-FU) on HT-29 Cancer Cells
| This compound (µM) | 5-FU (µM) | Combination Index (CI) | Effect | Reference |
|---|---|---|---|---|
| 45 | 15.4 | < 1 (0.73 - 0.91 range) | Synergism | [1][7] |
| 90 | 15.4 | < 1 (0.73 - 0.91 range) | Synergism | [1][7] |
| 180 | 15.4 | < 1 (0.73 - 0.91 range) | Synergism | [1][7] |
| 112 | 7.7 | < 1 (0.73 - 0.91 range) | Synergism | [1][7] |
| 112 | 15.4 | < 1 (0.73 - 0.91 range) | Synergism | [1][7] |
| 112 | 30.8 | < 1 (0.73 - 0.91 range) | Synergism | [1][7] |
A CI value < 1 indicates a synergistic effect.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 40 mg) and PLGA (e.g., 200 mg) in an organic solvent such as dichloromethane (e.g., 16 ml)[8].
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 0.5-10% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator (e.g., at 60 W for 5-10 minutes) in an ice bath to form an oil-in-water (o/w) emulsion[8].
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 8 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., at 8000 rpm for 20 minutes) to pellet the nanoparticles[9].
-
Washing: Wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated this compound. Repeat the centrifugation and washing steps 2-3 times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of this compound-Loaded Liposomes via Ethanol Injection Method
This method is suitable for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Soybean phospholipids (or other suitable lipids like DSPC)
-
Cholesterol
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Rotary evaporator (optional)
Procedure:
-
Lipid Phase Preparation: Dissolve this compound, phospholipids, and cholesterol in ethanol. The molar ratio of lipids and the drug-to-lipid ratio should be optimized for best results[10].
-
Aqueous Phase Preparation: Heat the PBS to a temperature above the lipid phase transition temperature (e.g., 55 ± 2 °C)[10][11].
-
Injection: Gently inject the ethanolic lipid solution into the heated aqueous phase under constant magnetic stirring[10][12]. Liposomes will form spontaneously.
-
Solvent Removal: Continue stirring the liposome suspension at room temperature to allow for the removal of ethanol. Alternatively, a rotary evaporator can be used for more efficient solvent removal[13][14].
-
Homogenization (Optional): To obtain a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size.
Visualizations
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. hiyka.com [hiyka.com]
- 2. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of this compound from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]
- 5. This compound, a Sesquiterpene Isolated from Juniperus chinensis, Inhibits Human Colorectal Tumor Growth associated through Downregulation of Minichromosome Maintenance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2020225769A1 - Method for production of liposomes - Google Patents [patents.google.com]
- 13. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Cedrol Dose-Response Optimization in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cedrol in animal models. The information is curated from various studies to assist in dose-response optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for investigating the anxiolytic effects of this compound in mice?
For initial studies on anxiolytic effects in mice, a broad dose range of 200-1600 mg/kg (intraperitoneal administration) has been explored.[1] Significant anxiolytic activity is often observed at the higher end of this spectrum, specifically between 1200-1600 mg/kg.[2][3][4]
Q2: I am not observing a significant anxiolytic effect with this compound. What are some potential reasons?
Several factors could contribute to a lack of significant anxiolytic effects. Consider the following:
-
Dosage: Anxiolytic effects of this compound appear to be dose-dependent. Doses lower than 1200 mg/kg may not produce a statistically significant effect in some behavioral tests.[3]
-
Animal Strain and Sex: While studies have shown effects in both male and female ICR mice, responses can vary between different strains.[2][3][4]
-
Behavioral Test Sensitivity: The choice of behavioral maze is crucial. This compound has shown significant effects in both the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) tests.[2][3][4] Ensure your testing paradigm is validated and sensitive enough to detect anxiolytic-like behavior.
-
Vehicle Control: this compound is often dissolved in a vehicle like olive oil. It is essential to have a vehicle-only control group to ensure the observed effects are due to this compound and not the vehicle.
Q3: What are the known mechanisms of action for this compound's anxiolytic effects?
This compound's anxiolytic effects are believed to be mediated through the modulation of neurotransmitter systems. Studies suggest it can:
-
The dopaminergic system, particularly the D1 receptor, may play a significant role.[1]
Q4: Can this compound be used for neuroprotection studies? What doses are effective?
Yes, this compound has demonstrated neuroprotective properties. In a rat model of transient global cerebral ischemia/reperfusion injury, this compound administered at doses of 7.5, 15, and 30 mg/kg/day for a week showed positive effects.[5][6][7] The higher doses of 15 and 30 mg/kg were particularly effective in reducing oxidative stress and increasing Brain-Derived Neurotrophic Factor (BDNF) levels.[5] In a rat model of Parkinson's disease, oral administration of 10 and 20 mg/kg of this compound showed improvements in motor and cognitive functions.[8][9]
Q5: Are there established protocols for investigating the anti-inflammatory effects of this compound?
This compound has been shown to have anti-inflammatory effects. In a rat model of lipopolysaccharide (LPS)-induced systemic inflammation and lung injury, oral administration of this compound at 7.5, 15, and 30 mg/kg for two weeks dose-dependently ameliorated inflammation and oxidative stress.[10] For arthritis models in rats, oral administration of 10 and 20 mg/kg of this compound for 21 days has been shown to reduce paw edema and pain responses.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral results | Inconsistent handling of animals, environmental stressors, or variations in drug administration. | Ensure consistent animal handling procedures, acclimate animals to the testing room, and standardize the time of day for testing and drug administration. |
| Unexpected sedative effects at anxiolytic doses | High doses of this compound can have sedative properties.[13][14][15] | If sedation is confounding your anxiety test results, consider using a lower dose or a different behavioral test that is less sensitive to motor activity impairment. |
| Poor solubility of this compound | This compound has poor water solubility. | Formulations such as nanoemulsions or creams have been developed to improve solubility and bioavailability for topical applications.[16][17] For intraperitoneal injections, dissolving in a suitable vehicle like olive oil is common.[3] |
| No effect in neuroprotection studies | Insufficient dose or duration of treatment. | The neuroprotective effects of this compound may require a longer treatment duration. Consider extending the administration period based on the specific animal model and injury paradigm. |
Quantitative Data Summary
Table 1: Dose-Response of this compound for Anxiolytic Effects in Mice
| Dose (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| 200 - 1600 | Male ICR Mice | Increased open arm entries and time spent in open arms in EPM. | [1] |
| 1200 - 1600 | Female ICR Mice | Significant increase in open arm entries and time in EPM; increased time in light chamber in LDB. | [2][3][4] |
| 1200 - 1600 | Female ICR Mice | Increased 5-HT levels, decreased DA levels. | [2][4] |
Table 2: Dose-Response of this compound for Neuroprotective Effects in Rats
| Dose (mg/kg/day) | Administration Route | Animal Model | Key Findings | Reference |
| 7.5, 15, 30 | Oral | Transient global cerebral ischemia/reperfusion | Improved memory, reduced oxidative stress, increased BDNF. | [5][6][7] |
| 10, 20 | Oral | 6-hydroxydopamine (6-OHDA) model of Parkinson's disease | Improved motor and cognitive function, antioxidant effects. | [8][9] |
Table 3: Dose-Response of this compound for Anti-inflammatory Effects in Rats
| Dose (mg/kg/day) | Administration Route | Animal Model | Key Findings | Reference |
| 7.5, 15, 30 | Oral | Lipopolysaccharide (LPS)-induced inflammation | Dose-dependently reduced systemic and lung inflammation and oxidative stress. | [10] |
| 10, 20 | Oral | Complete Freund's Adjuvant (CFA)-induced arthritis | Decreased paw edema, arthritis score, and pain responses. | [11][12] |
Experimental Protocols
1. Anxiolytic Activity Assessment in Mice
-
Drug Preparation: Dissolve this compound in olive oil.[3]
-
Administration: Administer this compound (e.g., 200, 400, 800, 1200, 1600 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.[3] A positive control such as diazepam (2 mg/kg, i.p.) can be used.[3]
-
Elevated Plus Maze (EPM) Test: The apparatus consists of two open and two closed arms. Mice are placed in the center, and the number of entries and time spent in each arm are recorded for a set duration (e.g., 5 minutes).
-
Light-Dark Box (LDB) Test: The apparatus consists of a dark and an illuminated compartment. Mice are placed in the dark compartment, and the time spent in the light compartment and the number of transitions are recorded.
-
Biochemical Analysis: Following behavioral testing, brain tissue can be collected to measure neurotransmitter levels (e.g., 5-HT, DA) and their metabolites using techniques like high-performance liquid chromatography (HPLC).[2][4]
2. Neuroprotective Effect Assessment in a Rat Model of Parkinson's Disease
-
Induction of Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Administration: Administer this compound (e.g., 10 and 20 mg/kg) or vehicle orally, daily, starting after the induction of the lesion.
-
Behavioral Tests:
-
Apomorphine-Induced Rotational Test: To assess the unilateral dopamine depletion.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behaviors.
-
Passive Avoidance Test: To evaluate learning and memory.
-
-
Biochemical Analysis: After the behavioral tests, collect striatal tissue to measure markers of oxidative stress such as malondialdehyde (MDA), total thiol levels, and superoxide dismutase (SOD) activity.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice [jstage.jst.go.jp]
- 4. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice [jstage.jst.go.jp]
- 5. Protective effects of this compound against transient global cerebral ischemia/reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of this compound against transient global cerebral ischemia/reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates lipopolysaccharide-induced systemic inflammation and lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Evaluation of Antiarthritic and Antinociceptive Effects of this compound in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. essenceofthyme.com [essenceofthyme.com]
- 14. researchgate.net [researchgate.net]
- 15. The sedative effects and mechanism of action of this compound inhalation with behavioral pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hair Growth Promoting Activity of this compound Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hair growth promotion effect of this compound cream and its dermatopharmacokinetics - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08667B [pubs.rsc.org]
Technical Support Center: Enantioselective Separation and Bioactivity Screening of Cedrol Isomers
Welcome to the technical support center for the enantioselective separation and bioactivity screening of cedrol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its enantiomers important?
This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various conifers, particularly cedarwood. It exists as two enantiomers: (+)-cedrol and (-)-cedrol. While (+)-cedrol is the most common form found in nature, it is crucial to separate and study both enantiomers individually as they may exhibit different biological activities. This is a common phenomenon in pharmacology, where one enantiomer of a chiral drug may be therapeutically active while the other is inactive or even responsible for adverse effects. Therefore, enantioselective separation is a critical step in the development of this compound-based therapeutic agents.
Q2: What are the known biological activities of this compound?
This compound, primarily studied as the (+)-enantiomer or as a component of cedarwood oil, has demonstrated a range of biological activities, including:
-
Anti-inflammatory effects: this compound has been shown to reduce inflammation in various models.[1][2][3][4][5] It can inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.[1][2][3][6]
-
Anticancer properties: Studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines.[7][8][9][10]
-
Antimicrobial activity: this compound has shown efficacy against certain bacteria and fungi.[11][12]
-
Sedative and anxiolytic effects: Inhalation of this compound has been associated with a decrease in heart rate and blood pressure, suggesting a relaxing effect.[11]
Q3: Is there a difference in the bioactivity of (+)-cedrol and (-)-cedrol?
Currently, there is a significant gap in the scientific literature regarding the comparative bioactivity of (+)-cedrol and (-)-cedrol. Most studies have been conducted using either cedarwood oil, which contains predominantly (+)-cedrol, or commercially available this compound without specifying the enantiomeric composition. The biological activities of (-)-cedrol remain largely unexplored. This highlights a critical area for future research to fully understand the therapeutic potential of each enantiomer.
Q4: Which analytical techniques are suitable for the enantioselective separation of this compound isomers?
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for separating enantiomers.
-
Chiral GC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. It is well-suited for volatile compounds like this compound.
-
Chiral HPLC: Similar to chiral GC, this technique employs a chiral stationary phase to resolve enantiomers. It offers a wide range of CSPs and mobile phase options, providing flexibility in method development.
Troubleshooting Guides
Chiral GC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., cyclodextrin-based phases like HP-chiral-20B). |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. Slower ramps often improve resolution. | |
| High injection volume or concentration. | Reduce the amount of sample injected to avoid column overload. | |
| Carrier gas flow rate is not optimal. | Adjust the flow rate to find the optimal linear velocity for the best resolution. | |
| Peak tailing or broadening | Active sites on the column or in the injector. | Use a deactivated liner and ensure the column is properly conditioned. |
| Sample decomposition at high temperatures. | Lower the injector and transfer line temperatures. | |
| Inconsistent retention times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC system is properly calibrated and maintained. |
| Column degradation. | Replace the column if performance does not improve after conditioning. |
Chiral HPLC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no enantiomeric resolution | Unsuitable chiral stationary phase (CSP). | Screen various CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Incorrect mobile phase composition. | Systematically vary the mobile phase composition (e-g., the ratio of hexane to alcohol in normal phase). | |
| Temperature effects. | Optimize the column temperature; lower temperatures often enhance selectivity. | |
| High backpressure | Blockage in the column or system. | Check for blockages in the tubing and frits. Reverse flush the column if recommended by the manufacturer. |
| Mobile phase viscosity. | Use a less viscous mobile phase or increase the column temperature. | |
| Ghost peaks | Sample carryover from previous injections. | Implement a thorough needle wash protocol and inject a blank solvent between samples. |
| Contaminants in the mobile phase or sample. | Use high-purity solvents and filter all samples and mobile phases. |
Experimental Protocols
Enantioselective Gas Chromatography (GC-MS) Method for this compound Isomers (General Protocol)
This protocol is a general guideline based on methods used for similar sesquiterpene alcohols and needs to be optimized for this compound.[13]
1. Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Chiral capillary column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness).[13]
2. GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 1:100)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: Increase to 150°C at 2°C/min.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 5 min.
-
-
Transfer Line Temperature: 280°C
3. MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300.
4. Sample Preparation:
-
Prepare a standard solution of racemic this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.
-
For essential oil samples, dilute the oil in the same solvent to a similar concentration.
5. Data Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their mass spectra and retention times.
-
Quantify the enantiomeric ratio by integrating the peak areas of the two enantiomers.
Bioactivity Screening: Anticancer Activity (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound enantiomers on cancer cell lines.
1. Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
(+)-Cedrol and (-)-Cedrol stock solutions (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of (+)-cedrol and (-)-cedrol in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the concentration of each enantiomer and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Hypothetical Enantioselective Separation Data for this compound Isomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (+)-Cedrol | 18.5 | 50 |
| (-)-Cedrol | 19.2 | 50 |
| Note: This is example data and actual results will vary depending on the experimental conditions. |
Table 2: Bioactivity of this compound (Primarily (+)-Cedrol) from Literature
| Bioactivity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation in rats | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β). | [5] |
| Freund's adjuvant-induced arthritis in rats | Showed analgesic and anti-inflammatory effects. | [1] | |
| Anticancer | Human cancer cell lines (e.g., leukemia, colon) | Induced apoptosis and inhibited cell proliferation. | [10] |
| Antimicrobial | Gram-positive bacteria and yeast | Exhibited growth inhibitory effects. | [11] |
| Phellinus noxius (fungus) | Induced oxidative stress and apoptosis. | [12] | |
| Immunomodulatory | Human neutrophils | Inhibited chemotaxis and induced intracellular Ca2+ mobilization. | [1][14] |
| Note: The enantiomeric composition of this compound was not specified in all studies, but it is presumed to be predominantly (+)-cedrol. |
Visualizations
Caption: Experimental workflow for the enantioselective separation and bioactivity screening of this compound isomers.
Caption: Known signaling pathways modulated by this compound in anticancer and anti-inflammatory responses.
References
- 1. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates lipopolysaccharide-induced systemic inflammation and lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Frontiers | Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]
- 11. essenceofthyme.com [essenceofthyme.com]
- 12. mdpi.com [mdpi.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cedrol's Bioactivity with Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of cedrol, a naturally occurring sesquiterpene alcohol, with other notable sesquiterpenes: parthenolide, zerumbone, and β-caryophyllene. The objective is to offer a clear, data-driven comparison of their performance across key therapeutic areas, supported by experimental evidence. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of this compound and the selected sesquiterpenes. This data, presented as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values, allows for a direct comparison of their potency.
Anticancer Activity
| Sesquiterpene | Cell Line | Assay | IC50 (µM) | Citation(s) |
| This compound | HT-29 (Colon) | MTT | 138.91 | |
| CT-26 (Colon) | MTT | 92.46 | [1] | |
| K562 (Leukemia) | MTT | 179.5 | [2] | |
| A549 (Lung) | MTT | 14.53 (48h) | [1] | |
| Parthenolide | A549 (Lung) | MTT | 4.3 | [3] |
| TE671 (Medulloblastoma) | MTT | 6.5 | [3] | |
| HT-29 (Colon) | MTT | 7.0 | [3] | |
| SiHa (Cervical) | MTT | 8.42 | [4] | |
| MCF-7 (Breast) | MTT | 9.54 | [4] | |
| GLC-82 (Lung) | MTT | 6.07 | [5] | |
| Zerumbone | HepG2 (Liver) | MTT | 3.45 µg/mL | [6] |
| HeLa (Cervical) | MTT | 11.3 | [7] | |
| Hep-2 (Laryngeal) | MTT | 15 | [8] | |
| HL-60 (Leukemia) | MTT | 9.12 (12h) | [9] | |
| β-Caryophyllene | MCF-7 (Breast) | MTT | 4.22 µg/mL | [10] |
| A549 (Lung) | MTT | 18.10 µg/mL | [10] | |
| HeLa (Cervical) | MTT | 6.31 µg/mL | [10] | |
| Du-145 (Prostate) | MTT | 4.67 µg/mL | [10] | |
| MDA-MB-468 (Breast) | MTT | >20 µg/mL |
Anti-inflammatory Activity
| Sesquiterpene | Assay | IC50 (µM) | Citation(s) | | :--- | :--- | :--- | | This compound | LPS-induced NO production | >24.7 |[11][12] | | Parthenolide | LPS-induced NF-κB activation | 2.5 |[13] | | | LPS-induced cytokine release (TLR4 inhibition) | 1.091-2.620 |[14] | | Zerumbone | LPS-induced NO production | Not specified |[15] | | β-Caryophyllene | LPS-induced NO production | Not specified | |
Antimicrobial Activity
| Sesquiterpene | Microorganism | MIC (µg/mL) | Citation(s) | | :--- | :--- | :--- | | This compound | Staphylococcus aureus | Not specified | | | | Escherichia coli | Not specified | | | Parthenolide | Not specified | Not specified | | | Zerumbone | Streptococcus mutans | 250 |[16] | | | Vibrio parahemolyticus | 128 |[17] | | | Multidrug-resistant E. coli, S. aureus, P. aeruginosa | 190-380 |[18] | | β-Caryophyllene | Staphylococcus aureus | 3 µM |[19] | | | Escherichia coli | 14 µM |[19] | | | Staphylococcus aureus | <1000 |[20] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the sesquiterpene of interest and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[21][22][23][24][25]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of the sesquiterpene for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.[26][27][28][29][30]
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the detection of key proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Treat cells with the sesquiterpene of interest. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14][31][32][33][34]
Broth Microdilution Method for MIC Determination
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the sesquiterpene in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[35][36][37][38][39]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the compared sesquiterpenes in their anticancer and anti-inflammatory activities.
Anticancer Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway [frontiersin.org]
- 7. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 11. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zerumbone Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancing Brain Health Naturally: β-Caryophyllene and Xanthohumol as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Zerumbone suppresses the potential of growth and metastasis in hepatoma HepG2 cells via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Zerumbone (ZER), a Potential Anticancer for Breast Mediates Cancer Cell Death Through Targeting β-catenin Signaling Pathway in MCF-7 Cell Line | Scholars Middle East Publishers [saudijournals.com]
- 25. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. The Potential Anti-Inflammatory Effects of Zerumbone in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ukm.my [ukm.my]
- 32. Parthenolide Is Neuroprotective in Rat Experimental Stroke Model: Downregulating NF-κB, Phospho-p38MAPK, and Caspase-1 and Ameliorating BBB Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Parthenolide alleviates cognitive dysfunction and neurotoxicity via regulation of AMPK/GSK3β(Ser9)/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 38. Frontiers | Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]
- 39. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Cedrol: A Comparative Guide to its Therapeutic Effects in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of cedrol, a naturally occurring sesquiterpene alcohol, in various disease models. This compound's performance is evaluated against alternative therapeutic agents, supported by experimental data to inform future research and drug development.
Executive Summary
This compound has demonstrated significant therapeutic potential across a spectrum of disease models, including neurodegenerative disorders, inflammatory conditions, and cancer. Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress. This guide presents a comparative analysis of this compound's efficacy against established drugs such as celastrol in neuroprotection, indomethacin in arthritis, diazepam in anxiety, and 5-fluorouracil in cancer. The data indicates that while this compound may not always surpass the potency of these established agents, it often presents a favorable safety profile and synergistic potential, making it a compelling candidate for further investigation as a standalone or adjuvant therapy.
Neurodegenerative Disorders: A Comparative Analysis of this compound and Celastrol
This compound has shown promise in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia, primarily through its anti-inflammatory and antioxidant properties.[1][2][3] Celastrol, another natural triterpenoid, is a well-studied compound with potent neuroprotective effects, making it a relevant comparator.[4][5][6][7][8]
Performance Data
| Disease Model | Compound | Dosage | Key Findings | Reference |
| Parkinson's Disease (6-OHDA rat model) | This compound | 10 & 20 mg/kg | Significantly improved motor function (rotarod test) and cognitive function (passive avoidance test). Reduced oxidative stress markers (MDA) and increased antioxidant enzymes (SOD, total thiol) in the striatum. | [1][9] |
| Celastrol | - | Attenuated dopaminergic neuron loss by inducing heat shock protein 70 (HSP70) and decreasing inflammatory pathway activation. | [5] | |
| Alzheimer's Disease (LPS-induced cognitive impairment in rats) | This compound | 7.5, 15, & 30 mg/kg | Ameliorated memory deficits, reduced neuroinflammation (decreased TNF-α, IL-1β), and improved cholinergic function. | [3] |
| Celastrol | - | Improved cognitive function and reduced neuroinflammation in transgenic mouse models. | [7] | |
| Cerebral Ischemia (MCAO model) | This compound | - | Neuroprotective effects through anti-inflammatory and antioxidant mechanisms. | |
| Celastrol | - | Exerts neuroprotective effects by rescuing damaged neurons and restoring normal cognitive and motor functions. | [4][5] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:
Male Wistar rats are anesthetized, and a unilateral injection of 6-OHDA (16 μg/4 μL in 0.2% ascorbate saline) is made into the left medial forebrain bundle at specific stereotactic coordinates.[1] Motor function is assessed using the rotarod test and apomorphine-induced rotational test, while cognitive function is evaluated with the passive avoidance test.[1][9] Biochemical analysis of striatal tissue is performed to measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and total thiol.[9]
LPS-Induced Cognitive Impairment in Rats:
Wistar rats receive oral administration of this compound for two weeks.[3] During the final week, lipopolysaccharide (LPS) is injected intraperitoneally (1 mg/kg) to induce neuroinflammation and memory impairment.[3] Behavioral assessments, including the Morris water maze and passive avoidance tests, are conducted.[10] Brain tissue is analyzed for levels of inflammatory cytokines (TNF-α, IL-1β) and acetylcholinesterase (AChE) activity.[3]
Signaling Pathways
This compound's neuroprotective effects are often attributed to its ability to suppress neuroinflammatory pathways.
References
- 1. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound supplementation ameliorates memory deficits by regulating neuro-inflammation and cholinergic function in lipopolysaccharide-induced cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets [aginganddisease.org]
- 5. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The Therapeutic Potential of Celastrol in Central Nervous System Disorders: Highlights from In Vitro and In Vivo Approaches [mdpi.com]
- 9. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cedrol: A Natural Contender in Insect Control Compared to Commercial Insecticides
For Immediate Release
[City, State] – [Date] – As the demand for effective and environmentally conscious pest control solutions grows, new research is shedding light on the potential of naturally derived compounds. Cedrol, a sesquiterpene alcohol extracted from the essential oil of conifers, is emerging as a promising bioactive agent with significant insecticidal and repellent properties. This guide provides a comprehensive comparison of the efficacy of this compound against commercially available insecticides, offering valuable insights for researchers, scientists, and drug development professionals in the field of pest management.
Executive Summary
This compound has demonstrated notable efficacy against a range of arthropod pests, including ticks, ants, and mosquitoes. Its modes of action are believed to involve the disruption of the octopaminergic nervous system and the inhibition of the crucial enzyme acetylcholinesterase in insects. While direct comparative studies with commercial insecticides are limited, the available data suggests that this compound exhibits potent activity that, in some cases, is comparable to that of synthetic chemicals. This guide synthesizes the current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.
Comparative Efficacy of this compound and Commercial Insecticides
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to widely used commercial insecticides such as permethrin, fipronil, and DEET. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Acaricidal (Tick) Efficacy
| Active Ingredient | Target Species | Efficacy Metric | Value | Source |
| This compound | Ixodes scapularis (Black-legged tick) nymphs | Mortality | 100% at 6.3 mg/ml | [1] |
| This compound | Tick Larvae | LC50 | 27.43 mg/L (after 24h exposure) | [2] |
| Permethrin | Ixodes scapularis nymphs | Mortality | High (prevents bites) | [3] |
Table 2: Formicidal (Ant) Efficacy & Repellency
| Active Ingredient | Target Species | Efficacy Metric | Value | Source |
| This compound | Solenopsis invicta (Red imported fire ant) | Repellency | Significant repellent barrier | [1] |
| Fipronil | Oecophylla smaragdina (Weaver ant) | LT50 | 6.31 hours (in bait) | [4] |
| Fipronil | Various urban pest ants | LT50 | 216.3 - 416.6 min (residual contact) | [5] |
Table 3: Mosquito Repellency
| Active Ingredient | Target Species | Efficacy Metric | Value | Source |
| This compound | Not specified | Repellency | Data not available in direct comparison | |
| DEET (24%) | Aedes albopictus | Complete Protection Time | > 300 minutes | [6] |
| DEET (10-35%) | Mosquitoes | Protection Duration | Adequate for most circumstances | [7] |
| DEET (50%) | Mosquitoes | Protection Duration | ~4 hours | [7] |
Mechanisms of Action
This compound's insecticidal and repellent properties are attributed to its interaction with the insect's nervous system. Two primary mechanisms have been proposed:
-
Octopaminergic System Disruption: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, regulating various physiological processes. Essential oils and their components, including this compound, are thought to interfere with octopamine receptors, leading to neurotoxic effects.
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve impulses, paralysis, and ultimately, death of the insect. While some studies suggest this compound can inhibit AChE, the precise IC50 values for insect AChE are still under investigation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed dual mechanism of this compound's neurotoxicity in insects.
Caption: Workflow for determining the contact toxicity of this compound against ticks.
Caption: Standardized 'Arm-in-Cage' protocol for evaluating mosquito repellents.
Detailed Experimental Protocols
Tick Contact Toxicity Bioassay (based on Eller et al., 2014)
-
Objective: To determine the lethal concentration (LC50) of this compound against ticks.
-
Test Organism: Ixodes scapularis (black-legged tick) nymphs.
-
Materials: this compound, ethanol (as solvent), filter paper, petri dishes.
-
Procedure:
-
Prepare serial dilutions of this compound in ethanol.
-
Apply a known volume of each this compound dilution to a filter paper placed in a petri dish. A control filter paper is treated with ethanol only.
-
Allow the solvent to evaporate completely.
-
Introduce a set number of tick nymphs into each petri dish.
-
Incubate the petri dishes at a controlled temperature and humidity.
-
Record the number of dead ticks at predetermined time points (e.g., 24 and 48 hours).
-
Calculate the LC50 value using probit analysis.
-
Ant Bait Efficacy Test (adapted from methodologies for fipronil)
-
Objective: To evaluate the efficacy of a this compound-based bait in controlling ant colonies.
-
Test Organism: Pest ant species (e.g., Solenopsis invicta).
-
Materials: this compound, bait matrix (e.g., sugar water, oil), feeding stations, ant colonies.
-
Procedure:
-
Incorporate this compound at various concentrations into a palatable bait matrix.
-
Place a known amount of the this compound-laced bait in a feeding station accessible to an ant colony.
-
Monitor the consumption of the bait over time.
-
Observe the ant colony for signs of toxicity, such as reduced foraging activity and increased mortality.
-
Record the time until colony collapse or a significant reduction in population (Lethal Time, LT50).
-
Compare the results with a positive control (e.g., fipronil bait) and a negative control (bait matrix without insecticide).
-
Mosquito Repellency Arm-in-Cage Assay (based on WHO guidelines)
-
Objective: To determine the complete protection time (CPT) of this compound as a mosquito repellent.
-
Test Organism: Host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Materials: this compound formulation, control repellent (e.g., DEET), human volunteers, mosquito cages.
-
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Apply a standardized amount of the this compound formulation to a defined area on the volunteer's forearm. The other arm may be treated with a control repellent or left untreated.
-
At set intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into a cage containing a known number of host-seeking female mosquitoes.
-
Record the time until the first mosquito lands or bites. This is the Complete Protection Time (CPT).
-
The test is concluded when a confirmed bite occurs or after a maximum predetermined time.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant insecticidal and repellent properties, positioning it as a viable candidate for the development of new, natural pest control products. Its dual mode of action, targeting both the octopaminergic system and acetylcholinesterase, could be advantageous in managing insecticide resistance.
However, to fully realize the potential of this compound, further research is imperative. Direct, head-to-head comparative studies against a wider range of commercial insecticides are crucial to establish its relative efficacy. Additionally, more in-depth investigations into its mechanism of action, including binding affinity studies with insect-specific receptors and enzymes, will provide a more complete understanding of its neurotoxic effects. Formulation studies are also needed to optimize its delivery and stability for various applications. As the scientific community continues to explore the vast potential of natural products, this compound stands out as a compelling and promising molecule in the future of sustainable pest management.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of Essential Oil-Based Anticholinesterase Insecticides against Anopheles Vectors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entm.purdue.edu [entm.purdue.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. icup.org.uk [icup.org.uk]
Unveiling the Scientific Rigor of Cedrol: A Comparative Guide to its Published Research Findings
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of cedrol, a naturally occurring sesquiterpene alcohol. We delve into the reproducibility and validation of its anti-cancer, anti-inflammatory, and neuroprotective effects, presenting supporting experimental data and detailed methodologies.
At a Glance: this compound's Bioactivity
This compound, found in the essential oils of conifers, has garnered significant attention for its potential therapeutic properties. Research has primarily focused on its efficacy in three key areas: oncology, inflammation, and neuroprotection. This guide synthesizes the existing literature to provide a clear overview of its performance, with a focus on quantitative data and experimental validation.
Anti-Cancer Efficacy: A Head-to-Head Look
This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key aspect of validating these findings is to compare its performance against established chemotherapeutic agents.
Table 1: Comparative Cytotoxicity of this compound and 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC) Cells[1][2]
| Cell Line | Tumor Type | IC50 of this compound (µM) | IC50 of 5-FU (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 138.91 ± 17.81 | 47.89 ± 12.22 |
| CT-26 | Mouse Colorectal Carcinoma | 92.46 ± 4.09 | < 24.02 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
One study demonstrated that in combination with 5-FU, this compound exhibits a synergistic inhibitory effect on the growth of CRC cells.[1][2]
Anti-Inflammatory Potential: Benchmarked Against a Standard
This compound's anti-inflammatory properties have been investigated in animal models, often using established non-steroidal anti-inflammatory drugs (NSAIDs) as a point of comparison.
Table 2: Comparative Anti-Inflammatory and Antioxidant Effects of this compound and Indomethacin in a Rat Model of Arthritis[4]
| Parameter | Treatment Group | Result |
| Paw Edema | This compound (10 and 20 mg/kg) | Significantly decreased |
| Indomethacin (5 mg/kg) | Significantly decreased | |
| Arthritis Score | This compound (10 and 20 mg/kg) | Significantly decreased |
| Indomethacin (5 mg/kg) | Significantly decreased | |
| Serum TNF-α | This compound (10 and 20 mg/kg) | Significantly lower than CFA group |
| Indomethacin (5 mg/kg) | Significantly lower than CFA group | |
| Serum IL-1β | This compound (10 and 20 mg/kg) | Significantly lower than CFA group |
| Indomethacin (5 mg/kg) | Significantly lower than CFA group | |
| Serum MDA | This compound (10 and 20 mg/kg) | Significantly lower than CFA group |
| Indomethacin (5 mg/kg) | Significantly lower than CFA group | |
| Serum SOD activity | This compound (20 mg/kg) | Significantly elevated compared to CFA group |
| Indomethacin (5 mg/kg) | Significantly elevated compared to CFA group |
CFA: Complete Freund's Adjuvant, used to induce arthritis in the rat model. TNF-α and IL-1β are pro-inflammatory cytokines. MDA (Malondialdehyde) is a marker of oxidative stress. SOD (Superoxide Dismutase) is an antioxidant enzyme.
Neuroprotective Capabilities: Emerging Evidence
This compound has shown promise in preclinical models of neurodegenerative diseases and ischemic injury. While direct comparisons with other neuroprotective agents are limited in the currently available literature, studies have demonstrated its ability to mitigate neuronal damage and improve functional outcomes. For instance, in a rat model of Parkinson's disease, this compound administration significantly improved motor function and cognitive performance.[3] It also demonstrated protective effects against transient global cerebral ischemia/reperfusion injury in rats by reducing oxidative stress and enhancing levels of brain-derived neurotrophic factor (BDNF).[4]
Key Signaling Pathways Modulated by this compound
The biological effects of this compound are underpinned by its interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for validating its therapeutic potential.
Figure 1. Overview of key signaling pathways modulated by this compound in its anti-cancer, anti-inflammatory, and neuroprotective roles.
Experimental Workflows for Validation
Reproducing and validating research findings requires a clear understanding of the experimental methodologies employed. Below are workflows for key assays used to evaluate this compound's bioactivity.
Figure 2. Experimental workflow for assessing this compound-induced apoptosis using Annexin V/7-AAD staining and flow cytometry.
Figure 3. A generalized workflow for Western blot analysis to quantify the expression of signaling proteins.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited research, detailed protocols for key experiments are provided below.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is a standard procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Activation Assay (Nuclear Translocation)
This protocol outlines a common method to assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit to the nucleus.
1. Cell Treatment and Fixation:
-
Seed cells on coverslips or in chamber slides and treat with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
3. Immunostaining:
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Measurement of Oxidative Stress Markers (MDA and SOD)
This protocol describes the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity as a measure of antioxidant defense.
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Centrifuge the homogenates/lysates to remove debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
2. MDA Assay (TBARS Assay):
-
Mix the sample supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of a colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve generated with an MDA standard.
3. SOD Activity Assay:
-
This assay is typically based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system) by SOD present in the sample.
-
The reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals is measured spectrophotometrically.
-
The SOD activity in the sample is determined by the degree of inhibition of this reaction.
-
One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
Conclusion and Future Directions
The available research provides compelling evidence for the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound. The quantitative data and mechanistic insights presented in this guide offer a solid foundation for further investigation. However, to firmly establish the reproducibility and validate the therapeutic potential of this compound, several key areas require further exploration:
-
Direct Replication Studies: There is a need for studies that are specifically designed to replicate the key findings of previous research on this compound's bioactivity. This will provide a higher level of confidence in the reported effects.
-
Head-to-Head Comparative Trials: More studies directly comparing the efficacy of this compound against a wider range of established therapeutic agents are necessary to accurately position it within the current treatment landscape. This is particularly true for its neuroprotective effects, where comparative data is currently lacking.
-
Standardization of Protocols: The adoption of standardized and detailed experimental protocols across different research groups will enhance the comparability and reproducibility of findings.
By addressing these gaps, the scientific community can build a more robust and comprehensive understanding of this compound's therapeutic potential, paving the way for its possible development into a novel therapeutic agent.
References
- 1. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound against transient global cerebral ischemia/reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cedrol's Repellent Activity Against Various Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the repellent and toxic activities of cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, against a range of insect species. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound as a potential active ingredient in insect repellent and insecticide formulations.
Quantitative Data Summary
The following table summarizes the reported repellent and toxic effects of this compound against various insect species. It is important to note that experimental methodologies and conditions can vary between studies, impacting direct comparability.
| Insect Species | Common Name | Effect Type | Concentration | Observed Effect | Citation(s) |
| Ixodes scapularis | Black-legged Tick | Toxicity | 6.3 mg/ml | 100% mortality of nymphs. | [1][2][3] |
| Solenopsis invicta | Red Imported Fire Ant | Repellency | 50% this compound | 100% repellency. | [4][5] |
| Wasmannia auropunctata | Little Fire Ant | Repellency | 17.5 mg (on chopsticks) | Significantly fewer ants compared to control. | [6] |
| Anopheles gambiae | African Malaria Mosquito | Attractant (Oviposition) | Not specified | Attracts pregnant females for egg-laying. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Black-legged Tick (Ixodes scapularis) Contact Toxicity Assay
This protocol is adapted from studies evaluating the toxicity of this compound to tick nymphs.[1][2][3]
-
Insects: Laboratory-reared, unfed nymphs of Ixodes scapularis.
-
Test Substance: (+)-Cedrol dissolved in a suitable solvent (e.g., acetone or ethanol) to achieve the desired concentrations (e.g., 0.063, 0.63, and 6.3 mg/ml). A solvent-only control is run in parallel.
-
Apparatus: Glass vials (e.g., 20 ml scintillation vials).
-
Procedure:
-
Apply a known volume (e.g., 500 µl) of the this compound solution or the solvent control to the bottom and sides of a glass vial.
-
Roll and agitate the vials until the solvent has completely evaporated, leaving a thin film of this compound on the inner surface.
-
Introduce a set number of tick nymphs (e.g., 10-20) into each treated and control vial.
-
Cap the vials with a fine mesh or perforated lid to ensure ventilation.
-
Hold the vials at a constant temperature and humidity (e.g., 25°C and >85% relative humidity).
-
Assess tick mortality at predetermined time points (e.g., 24 and 48 hours) by gently probing the ticks with a fine brush. Ticks that are unable to right themselves are considered moribund or dead.
-
-
Data Analysis: Calculate the percentage of mortality for each concentration and the control. Probit analysis can be used to determine the lethal concentration (e.g., LC50).
Fire Ant (Solenopsis invicta and Wasmannia auropunctata) Repellency Assays
Two common methods for assessing ant repellency are the baited-object test and the digging bioassay.
-
Insects: Foraging workers of Wasmannia auropunctata.
-
Test Substance: this compound dissolved in a solvent (e.g., hexane) at a specific concentration (e.g., 175 µg/µl). A solvent-only control is used.
-
Apparatus: Wooden chopsticks, peanut butter (as bait).
-
Procedure:
-
Apply a defined volume (e.g., 100 µl) of the this compound solution or solvent control to the center of a chopstick, creating a treated band.
-
Bait both ends of the chopstick with peanut butter.
-
Place the baited chopsticks in areas of known fire ant foraging activity.
-
After a set period (e.g., 24 hours), collect the chopsticks and count the number of ants on each.
-
-
Data Analysis: Compare the mean number of ants on the this compound-treated chopsticks to the control chopsticks using appropriate statistical tests (e.g., t-test or ANOVA).
-
Insects: Worker ants of species like Solenopsis invicta.
-
Test Substance: this compound incorporated into sand or soil at various concentrations. Untreated sand/soil serves as the control.
-
Apparatus: Test tubes or other small containers, sand or soil.
-
Procedure:
-
Prepare the treated substrate by thoroughly mixing this compound with sand or soil.
-
Fill test tubes with a standard amount of the treated or untreated substrate.
-
Introduce a set number of worker ants into each tube.
-
Observe and quantify the digging behavior of the ants over a specific period. This can be measured by the amount of substrate excavated from the tube.
-
-
Data Analysis: Compare the amount of substrate excavated in the this compound-treated tubes to the control tubes. A significant reduction in digging in the treated tubes indicates repellency.
Mosquito (Anopheles gambiae) Oviposition Attractancy Assay (Conceptual)[7][8][9]
This assay is designed to evaluate the attractant properties of this compound for egg-laying female mosquitoes.
-
Insects: Blood-fed, gravid female Anopheles gambiae mosquitoes.
-
Test Substance: this compound solution in a suitable solvent. A solvent-only control is used.
-
Apparatus: Oviposition cages containing two oviposition cups.
-
Procedure:
-
Prepare two oviposition cups for each cage. One cup contains water treated with a specific concentration of this compound, and the other contains water with the solvent control.
-
Place the two cups at opposite ends of the cage.
-
Release a known number of gravid female mosquitoes into the cage.
-
Leave the setup for a defined period (e.g., 24-48 hours) to allow for oviposition.
-
Count the number of eggs laid in each cup.
-
-
Data Analysis: Calculate an Oviposition Activity Index (OAI) to determine preference. A positive OAI for the this compound-treated cup indicates attraction, while a negative value indicates repellency for oviposition.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Repellent Action: Interaction with the Octopaminergic System
Several studies suggest that the neurotoxic and repellent effects of essential oil components, including sesquiterpenes like this compound, are mediated through the octopaminergic nervous system in insects.[9][10] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, involved in various physiological processes. The proposed mechanism involves this compound acting as an agonist or antagonist at octopamine receptors, leading to a disruption of normal nerve signaling.
The following diagram illustrates a hypothetical signaling pathway for this compound's repellent action based on its interaction with a G-protein coupled octopamine receptor.
Caption: Proposed signaling pathway of this compound's repellent activity via an octopamine receptor.
Experimental Workflow for Repellency Testing
The following diagram outlines a general workflow for conducting insect repellent bioassays, from preparation to data analysis.
Caption: General experimental workflow for insect repellent bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity of Cedarwood Oil and this compound Against Arthropod Pests [agris.fao.org]
- 3. Bioactivity of cedarwood oil and this compound against arthropod pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. littlefireants.com [littlefireants.com]
- 7. This compound | Podcast | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Assessment of Cedrol and Its Synthetic Analogues
For Immediate Release
This guide provides a detailed comparison of the safety profiles of the natural sesquiterpene alcohol, cedrol, and its primary synthetic analogues, acetyl cedrene and cedryl acetate. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines experimental methodologies, and presents key information in a comparative format to facilitate informed decision-making in research and development.
Introduction
This compound is a naturally occurring sesquiterpene alcohol found in the essential oil of various conifers, such as cedar and juniper trees.[1] It is valued for its woody aroma and has been investigated for a range of biological activities, including sedative, anti-inflammatory, and anticancer effects.[2][3][4] Synthetic analogues, such as acetyl cedrene and cedryl acetate, have been developed primarily for the fragrance industry to ensure a consistent supply and to modify olfactory characteristics.[5] Given the increasing use of these compounds in consumer products and their potential as pharmaceutical scaffolds, a thorough and comparative assessment of their safety is imperative.
This guide focuses on key toxicological endpoints, including acute toxicity, genotoxicity, cytotoxicity, and developmental toxicity, to provide a comprehensive safety overview.
Experimental Protocols
The following are detailed methodologies for key toxicological assays frequently cited in the safety assessment of this compound and its analogues.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method for evaluating the mutagenic potential of a substance.[6]
-
Guideline: Conducted in compliance with Good Laboratory Practice (GLP) regulations and in accordance with OECD Guideline 471.
-
Strains: A panel of at least five bacterial strains is used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA97a) and Escherichia coli (TA102 or WP2 uvrA).[6] This combination detects various types of mutations, including frameshift and base-pair substitutions.
-
Procedure: The test substance is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and tested at a range of concentrations (e.g., up to 5000 µ g/plate ). The bacteria are exposed to the test substance on an agar plate with a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli), which allows for a few cell divisions but not the formation of visible colonies unless a reverse mutation occurs.
-
Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This simulates mammalian metabolism and detects metabolites that may be mutagenic.[7][8]
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.
Acute Dermal/Oral Toxicity Study
This study determines the short-term toxicity of a single, high dose of a substance.
-
Guideline: Typically follows OECD Guidelines 402 (Dermal) or 423 (Oral - Acute Toxic Class Method).
-
Species: Commonly conducted in rats (oral) or rabbits (dermal).[2][9][10]
-
Procedure (Dermal): A single high dose of the neat substance (e.g., 2 or 5 g/kg body weight) is applied to a shaved area of the animal's skin.[2][5] The site is covered with a gauze patch, and the animals are observed for 14 days.
-
Procedure (Oral): Animals are fasted, and a single dose of the substance is administered via gavage.[10][11]
-
Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose required to kill 50% of the test population. Observations also include clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the observation period.[2]
Developmental Toxicity Study
This study assesses the potential for a substance to cause adverse effects on the developing fetus.
-
Guideline: Follows protocols similar to OECD Guideline 414 (Prenatal Developmental Toxicity Study).
-
Species: Pregnant Sprague-Dawley rats are a common model.[11]
-
Procedure: The test substance is administered daily to pregnant females during the critical period of organogenesis (e.g., gestation days 7 through 17).[11] Doses are administered by gavage. Maternal animals are monitored for clinical signs, body weight, and food consumption.[11] On day 21 of gestation, the dams are euthanized, and a caesarean section is performed.[11]
-
Endpoints: Maternal endpoints include effects on pregnancy and gross organ changes. Fetal endpoints include the number of implantations, resorptions, fetal viability, body weight, and detailed examination for external, soft tissue, and skeletal malformations or variations.[11] The No-Observed-Adverse-Effect Level (NOAEL) is determined for both maternal and developmental toxicity.[11]
Quantitative Data Summary
The following tables summarize the available quantitative toxicological data for this compound and its synthetic analogues.
Table 1: Acute Toxicity Data
| Compound | Test Type | Species | LD50 (Value) | Citation(s) |
|---|---|---|---|---|
| This compound | Dermal | Rabbit | > 5 g/kg | [2][9] |
| Acetyl Cedrene | Oral | Rat | > 5.2 ml/kg | [5] |
| Dermal | Rabbit | > 2 g/kg | [5] | |
| Cedryl Acetate | Oral | Rat | > 5000 mg/kg | [10] |
| | Dermal | Rabbit | > 5000 mg/kg |[10] |
Table 2: Genotoxicity Data
| Compound | Assay Type | Result | Citation(s) |
|---|---|---|---|
| This compound | Ames Test (OECD 471) | Non-mutagenic | |
| Acetyl Cedrene | Ames Test | Non-mutagenic | [12] |
| Chromosome Aberration | Non-clastogenic | [12] |
| Cedryl Acetate | Not Found | - | |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (48h) | Citation(s) |
|---|---|---|---|---|
| This compound | HT-29 (Human Colorectal Cancer) | MTT | 138.91 µM | [13][14] |
| CT-26 (Mouse Colorectal Cancer) | MTT | 92.46 µM | [13][14] | |
| SVEC (Mouse Endothelial) | MTT | 202.19 µM | [13][15] | |
| MDCK (Canine Kidney Epithelial) | MTT | 281.60 µM | [13][15] | |
| Acetyl Cedrene | Not Found | - | - |
| Cedryl Acetate | Not Found | - | - | |
Table 4: Other Key Toxicological Endpoints
| Compound | Endpoint | Result | Citation(s) |
|---|---|---|---|
| This compound | Skin Sensitization | NESIL: 2000 µg/cm² | |
| Acetyl Cedrene | Developmental Toxicity (Rat) | Maternal NOAEL: 50 mg/kg/day | [11] |
| Developmental NOAEL: 100 mg/kg/day | [11] | ||
| Repeated Dose Toxicity | NOAEL: 20.28 mg/kg/day | [12] |
| Cedryl Acetate | Skin Sensitization | May cause an allergic skin reaction |[16][17] |
NESIL: No Expected Sensitization Induction Level; NOAEL: No-Observed-Adverse-Effect Level.
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical safety assessment workflow and a key signaling pathway associated with this compound's biological activity.
Caption: A typical workflow for chemical safety assessment.
Caption: this compound's mechanism of inducing apoptosis.
Comparative Discussion
Acute Toxicity: All three compounds exhibit low acute toxicity. The oral and dermal LD50 values for this compound, acetyl cedrene, and cedryl acetate are all high (>2000 mg/kg), indicating a low hazard from acute exposure.[2][5][10]
Cytotoxicity: Quantitative cytotoxicity data is currently available for this compound but not its synthetic analogues. This compound shows dose-dependent cytotoxic effects, with a greater impact on cancerous colorectal cell lines (IC50 values of 92-139 µM) compared to normal endothelial and epithelial cells (IC50 values of 202-282 µM).[13][15] This suggests some selectivity, which is a key area of its anticancer research. The absence of comparable IC50 data for acetyl cedrene and cedryl acetate makes a direct comparison of cytotoxic potential impossible at this time.
Other Toxicological Endpoints:
-
Developmental and Repeated Dose Toxicity: Acetyl cedrene has been evaluated for developmental toxicity, with a developmental NOAEL of 100 mg/kg/day in rats, which is significantly higher than typical exposure levels.[11] Its repeated dose toxicity NOAEL is 20.28 mg/kg/day.[12] For this compound, these endpoints were evaluated using the Threshold of Toxicological Concern (TTC) approach due to a lack of specific data, with exposure levels found to be below the TTC.
-
Skin Sensitization: this compound has a high No Expected Sensitization Induction Level (NESIL), indicating a low potential for skin sensitization. In contrast, cedryl acetate is classified as a potential skin sensitizer, suggesting a higher risk of causing allergic skin reactions.[16][17]
Mechanism of Action: Studies on this compound's biological effects, particularly in antifungal and anticancer contexts, show that it can induce apoptosis through the intrinsic mitochondrial pathway.[18] This involves increasing reactive oxygen species (ROS), leading to the release of cytochrome c and the activation of caspases 9 and 3.[18] This pro-apoptotic activity is fundamental to its potential therapeutic applications but also provides insight into its cytotoxic effects at higher concentrations.
Conclusion
Based on the available data, both natural this compound and its synthetic analogue acetyl cedrene demonstrate a favorable safety profile with low acute toxicity and no evidence of genotoxicity. This compound exhibits a low potential for skin sensitization, whereas cedryl acetate may pose a higher risk in this regard.
The primary data gap identified is the lack of directly comparable cytotoxicity and genotoxicity data for cedryl acetate. While this compound's cytotoxicity has been characterized, particularly its selectivity for cancer cells, similar data for its analogues is needed for a complete comparative assessment.
For drug development professionals, this compound's known mechanisms of action, including the induction of apoptosis, present a foundation for further investigation.[3] However, for any application involving significant systemic exposure, further studies to fill the existing data gaps for its synthetic analogues are recommended to ensure a comprehensive understanding of their relative safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+)-Cedrol | C15H26O | CID 6708665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foreverest.net [foreverest.net]
- 6. mdpi.com [mdpi.com]
- 7. Can in vitro mammalian cell genotoxicity test results be used to complement positive results in the Ames test and help predict carcinogenic or in vivo genotoxic activity? I. Reports of individual databases presented at an EURL ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. img.guidechem.com [img.guidechem.com]
- 11. Evaluation of the developmental toxicity of acetyl cedrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. deu.hekserij.nl [deu.hekserij.nl]
- 17. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 18. mdpi.com [mdpi.com]
Cedrol's Analgesic Potential: A Head-to-Head Comparison with Standard Pain Relief Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of cedrol, a naturally occurring sesquiterpene, with standard pain relief medications. The information is supported by experimental data from preclinical studies, offering insights into its potential as a novel analgesic agent.
Quantitative Comparison of Analgesic Effects
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound with standard analgesics in different pain models.
Table 1: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice
| Treatment | Dose (mg/kg) | Mean Number of Writhes | Percentage Inhibition (%) |
| Control (Vehicle) | - | 13 ± 1.67 | - |
| This compound | 200 | Not Reported | 46.2[1] |
| This compound | 400 | Not Reported | 66.61[1] |
| Ibuprofen | 100 | Not Reported | 51[2] |
| Diclofenac Sodium | 10 | 1.66 ± 1.96 | ~87 |
Note: The data for this compound, ibuprofen, and diclofenac are from different studies and are presented for indirect comparison. Direct head-to-head studies are needed for a conclusive assessment.
Table 2: Efficacy in the Hot Plate Test in Mice
| Treatment | Dose (mg/kg) | Latency to Pain Response (seconds) |
| Vehicle | - | ~15 |
| Morphine | 3.75 - 7.5 | Significantly increased latency |
| Morphine (ED50) | 5.73 - 8.98 | - |
Note: No direct comparative data for this compound in the hot plate test was available in the reviewed literature. The data for morphine is provided as a standard reference for a centrally acting analgesic.[3][4]
Table 3: Efficacy in the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
| Treatment | Dose (mg/kg) | Paw Withdrawal Latency (s) (Thermal Hyperalgesia) | Paw Withdrawal Threshold (g) (Mechanical Allodynia) |
| Day 14 | |||
| CFA Control | - | Decreased | Decreased |
| This compound | 20 | Increased (p < 0.01 vs. CFA) | Increased (p < 0.01 vs. CFA) |
| Indomethacin | 5 | Increased (p < 0.05 vs. CFA) | Not Reported |
| Day 21 | |||
| CFA Control | - | Decreased | Decreased |
| This compound | 20 | Increased (p < 0.01 vs. CFA) | Increased (p < 0.01 vs. CFA) |
| Indomethacin | 5 | Increased (p < 0.05 vs. CFA) | Not Reported |
Source: Data for this compound and Indomethacin are from a head-to-head comparative study.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Kunming mice are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (e.g., this compound) or standard drug (e.g., diclofenac, ibuprofen) is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).
-
The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
The test compound or standard drug (e.g., morphine) is administered.
-
At specific time intervals after drug administration, the animals are placed on the hot plate, and the latency to the first pain response is recorded.
-
A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Data Analysis: The increase in latency time compared to baseline is used as a measure of analgesia.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This is a widely used model for chronic inflammatory pain, mimicking aspects of arthritis.
-
Animals: Typically, Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation:
-
A single subcutaneous injection of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of one hind paw.
-
This induces a localized and persistent inflammation, characterized by paw edema, redness, and hypersensitivity to thermal and mechanical stimuli.
-
-
Assessment of Analgesia:
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is measured. A decrease in latency indicates hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is determined. A lower threshold indicates allodynia.
-
-
Procedure:
-
Baseline measurements are taken before CFA injection.
-
After CFA injection, the development of hyperalgesia and allodynia is monitored over several days or weeks.
-
Test compounds (e.g., this compound) and standard drugs (e.g., indomethacin) are administered, and their effects on paw withdrawal latency and threshold are measured at various time points.
-
Signaling Pathways and Mechanisms of Action
This compound appears to exert its analgesic and anti-inflammatory effects through the modulation of several key signaling pathways.
One of the proposed mechanisms involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This is potentially mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
Evaluating the efficiency of different cedrol purification methods
For researchers and professionals in drug development and related scientific fields, obtaining high-purity cedrol is a critical step for ensuring the reliability and reproducibility of experimental results. This compound, a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, is valued for its aromatic properties and potential therapeutic applications. This guide provides a comprehensive comparison of various methods for this compound purification, supported by available experimental data, to aid in the selection of the most suitable technique for specific research needs.
Performance Comparison of this compound Purification Methods
The efficiency of a purification method is determined by several key parameters, including the purity of the final product, the overall yield, processing time, and associated costs. The following table summarizes the available quantitative data for the most common this compound purification techniques.
| Method | Purity Achieved | Yield/Recovery | Key Advantages | Key Disadvantages |
| Fractional Distillation & Crystallization | >98%[1] | 79-85% (Crystallization step)[1] | Scalable for industrial production, well-established, high purity achievable. | Can be energy-intensive, potential for thermal degradation of some components. |
| Supercritical Fluid Extraction (SFE) with CO₂ | High Purity | ~4.4% (of cedarwood)[2] | "Green" solvent (CO₂), tunable selectivity, mild operating temperatures.[3][4][5] | High initial equipment cost, may require further purification steps. |
| Column Chromatography | ~99%[6] | High recovery possible, but varies with conditions | High resolution and purity, adaptable to various scales in a lab setting. | Can be time-consuming, requires significant solvent volumes, scalability can be an issue. |
| High-Performance Countercurrent Chromatography (HPCCC) | High Purity | High recovery reported for similar compounds[7] | No solid support matrix (reduces sample loss), high sample loading capacity. | Requires specialized equipment, method development can be complex. |
*Precise purity and yield can vary significantly based on the starting material and specific experimental conditions.
Experimental Workflows and Logical Relationships
The selection and implementation of a this compound purification strategy follows a logical workflow, from the initial extraction from the raw material to the final analysis of the purified compound. The following diagram illustrates this general process.
Caption: General workflow for this compound purification and analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments and purification techniques discussed. These protocols are based on information from various scientific sources and patents.
Fractional Distillation and Crystallization
This method is a cornerstone for the commercial production of this compound.
-
Fractional Distillation:
-
The crude cedarwood oil is placed in a distillation flask connected to a fractionating column.
-
The system is subjected to vacuum distillation to reduce the boiling points and prevent thermal degradation.
-
The temperature is gradually increased, and fractions are collected based on their boiling points. The fraction rich in this compound is collected at a specific temperature and pressure range. A typical process might involve maintaining the distillation column tank temperature at 100-120°C and the tower top temperature at 80-100°C under a vacuum of <-0.09MPa.[1]
-
The collected this compound-rich fraction will have a concentration of approximately 58-60%.[1]
-
-
Crystallization and Recrystallization:
-
The this compound-rich fraction is then cooled to induce crystallization. The cooling rate can be controlled (e.g., 0.5°C/h) to a final temperature of around 18°C to promote the formation of large, pure crystals.[1]
-
The crystallized this compound is separated from the remaining liquid by centrifugation.
-
For further purification, the crude this compound crystals are melted and then recrystallized. This process can be repeated until the desired purity is achieved. A purity of 92.8% can be obtained after the first crystallization, which can be increased to over 98% with recrystallization.[1]
-
Supercritical Fluid Extraction (SFE) with CO₂
SFE is a more environmentally friendly method that utilizes supercritical carbon dioxide as a solvent.
-
Sample Preparation: Cedarwood chips or other source material are ground to a suitable particle size to increase the surface area for extraction.
-
Extraction:
-
The ground material is packed into an extraction vessel.
-
Supercritical CO₂ is pumped through the vessel at a controlled temperature and pressure.
-
Optimal conditions for a high this compound to cedrene ratio are lower temperatures (e.g., 25°C) and a pressure of around 1500 psi.[3][4] Higher temperatures (e.g., 100°C) can lead to the dehydration of this compound into cedrene.[3][4]
-
The extraction rate is typically highest under supercritical conditions (e.g., 100°C and 6000 psi).[3][4]
-
-
Separation:
-
The CO₂ containing the extracted compounds is passed into a separator where the pressure is reduced.
-
This causes the CO₂ to return to a gaseous state and the extracted oil, rich in this compound, to precipitate.
-
-
Further Purification: The resulting essential oil may require further purification by crystallization or chromatography to isolate pure this compound.
Column Chromatography
This technique is highly effective for laboratory-scale purification.
-
Stationary Phase Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel.
-
Sample Loading: A concentrated solution of the crude this compound-containing extract is carefully loaded onto the top of the silica gel column.
-
Elution:
-
A mobile phase (solvent or a mixture of solvents) is passed through the column. The choice of solvent system is critical for good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC).
-
A gradient of solvents with increasing polarity is typically used to elute the different components of the mixture.
-
For the isolation of this compound from Pterocarpus indicus, a combination of solvent fractionation followed by two column chromatography steps was employed.[6]
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is analyzed by TLC or GC-MS to identify those containing pure this compound.
-
The fractions containing pure this compound are then combined, and the solvent is evaporated to yield the purified compound. A purity of approximately 99% has been reported using this method followed by recrystallization.[6]
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to determine the purity and confirm the identity of the purified this compound.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., ethyl acetate).
-
GC Separation:
-
A small volume of the sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS).
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50°C, ramp up to 160°C, and then to 290°C.[8]
-
-
MS Detection and Identification:
-
As the separated components exit the GC column, they enter the mass spectrometer.
-
The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.
-
The resulting mass spectrum is a unique fingerprint of the molecule and can be compared to a library of known spectra to confirm the identity of this compound.[8][9] The purity is determined by the relative area of the this compound peak in the chromatogram.
-
References
- 1. CN104230668A - Method for extracting cedrene and this compound from cedar oil - Google Patents [patents.google.com]
- 2. Supercritical carbon dioxide extraction of cedarwood oil: a study of extraction parameters and oil characteristics | Semantic Scholar [semanticscholar.org]
- 3. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of celastrol from Celastrus orbiculatus Thunb. by a new counter-current chromatography method with an upright coil planet centrifuge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Profiles of Cedrol and Related Sesquiterpenes
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals the potent anti-inflammatory properties of cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees. This guide provides a comparative analysis of the anti-inflammatory profile of this compound against its co-occurring sesquiterpenes, widdrol and thujopsene, as well as different polymorphic forms of this compound itself. The findings, supported by experimental data, offer valuable insights for researchers, scientists, and drug development professionals in the field of inflammation.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). When compared to other natural sesquiterpenes found in essential oils, this compound's activity varies, with some studies indicating that compounds like widdrol may exhibit more potent inhibition of certain inflammatory markers. Furthermore, the crystalline form, or polymorph, of this compound has been shown to influence its anti-inflammatory efficacy.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its related compounds has been evaluated in various in vitro and in vivo models. A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator produced by activated macrophages.
| Compound/Form | Assay | Model Organism/Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 41.1 | [1][2] |
| Widdrol | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 24.7 | [1][2] |
| Thujopsene | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 30.3 | [1][2] |
| This compound Polymorph I | Carrageenan-Induced Paw Edema | Mice | Highest Efficacy | [3][4] |
| This compound Polymorph II | Carrageenan-Induced Paw Edema | Mice | Lower Efficacy | [3][4] |
| This compound Polymorph III | Carrageenan-Induced Paw Edema | Mice | Lower Efficacy | [3][4] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in crucial intracellular signaling cascades that lead to the expression of inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκB and the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling route involved in inflammation. It comprises a cascade of protein kinases that, upon activation by external stimuli, leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thus dampening the inflammatory response.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, widdrol, thujopsene) and the cells are pre-incubated for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
In Vivo: Carrageenan-Induced Paw Edema in Mice
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for one week before the experiment.
-
Grouping and Fasting: Animals are divided into groups (control, standard, and test groups for different polymorphs of this compound) and fasted overnight with free access to water.
-
Compound Administration: The test compounds (this compound polymorphs) are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The available data underscores the significant anti-inflammatory potential of this compound. The comparative analysis indicates that while this compound is an effective anti-inflammatory agent, other naturally occurring sesquiterpenes like widdrol may offer superior activity in specific assays. Furthermore, the physical form of this compound, specifically its crystalline polymorphism, plays a crucial role in its biological activity. These findings highlight the importance of considering not only the chemical structure but also the physicochemical properties of natural compounds in drug discovery and development. Further research into the synthesis and evaluation of novel this compound derivatives is warranted to explore the potential for developing more potent and selective anti-inflammatory agents.
References
- 1. Anti-Inflammatory and Antifungal Activities of Wood Essential Oil from Juniperus morrisonicola Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antifungal Activities of Wood Essential Oil from Juniperus morrisonicola Hayata [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and analgesic activity based on polymorphism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
